molecular formula C21H22Cl2FN5O B610752 (S)-Crizotinib CAS No. 1374356-45-2

(S)-Crizotinib

Cat. No.: B610752
CAS No.: 1374356-45-2
M. Wt: 450.3 g/mol
InChI Key: KTEIFNKAUNYNJU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Crizotinib is the S-enantiomer of the multi-kinase inhibitor crizotinib. Unlike its (R)-counterpart, which is clinically used to target anaplastic lymphoma kinase (ALK) in specific cancers , this compound acts as a potent and selective inhibitor of MutT Homolog 1 (MTH1) . MTH1 plays a crucial role in maintaining genomic stability by sanitizing the oxidized nucleotide pool, preventing the incorporation of damaged nucleotides like 8-oxo-dGTP into DNA . This function is particularly critical for the survival of cancer cells, which often exist in a state of high oxidative stress. By inhibiting MTH1, this compound causes the accumulation of oxidized DNA lesions, leading to DNA single-strand breaks, activation of the DNA damage response (DDR) pathway, and the induction of apoptosis in cancer cells . Its research value is significant in oncology, particularly for investigating novel mechanisms to overcome chemoresistance. Studies have shown that this compound can induce cell death through multiple pathways, including the generation of reactive oxygen species (ROS) and the triggering of endoplasmic reticulum (ER) stress, independent of its MTH1 inhibition . In vitro and in vivo studies have demonstrated its efficacy in reducing cell viability and suppressing tumor growth in models such as colon carcinoma xenografts . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFNKAUNYNJU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-Crizotinib Enantiomer: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Crizotinib, an FDA-approved kinase inhibitor for specific non-small cell lung cancers (NSCLC), is administered as the (R)-enantiomer, which potently targets ALK, c-MET, and ROS1 kinases.[1][2] Its stereoisomer, (S)-crizotinib, possesses a distinct and compelling biological activity profile. While exhibiting negligible activity against the kinase targets of its (R)-counterpart, this compound has been identified as a potent, low-nanomolar inhibitor of the human mutT homologue (MTH1) enzyme.[3][4] MTH1 is crucial for sanitizing the oxidized nucleotide pool in cancer cells, preventing the incorporation of damaged bases into DNA. Inhibition of MTH1 by this compound leads to DNA damage and subsequent cancer cell death.[3] Furthermore, emerging research suggests this compound can induce apoptosis in NSCLC cells through a secondary mechanism involving the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress, which may be independent of its MTH1 inhibitory action.[4] This guide provides a comprehensive overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Mechanisms of Action

The anticancer effects of this compound are primarily attributed to two distinct, though potentially interconnected, mechanisms: stereospecific inhibition of MTH1 and induction of ROS-mediated ER stress.

MTH1 Inhibition and DNA Damage

The most well-characterized mechanism is the potent and stereoselective inhibition of MTH1, a "nudix" phosphohydrolase. In rapidly proliferating cancer cells, high levels of reactive oxygen species (ROS) lead to the oxidation of deoxynucleotide triphosphates (dNTPs), such as the conversion of dGTP to 8-oxo-dGTP. MTH1 "sanitizes" this pool by hydrolyzing oxidized dNTPs, preventing their incorporation into DNA during replication and thereby averting DNA damage and cell death.[3]

This compound binds to the active site of MTH1 with high affinity, blocking its catalytic function. The (R)-enantiomer, conversely, shows significantly weaker binding and inhibitory activity.[3][5] The inhibition of MTH1 by this compound results in an accumulation of oxidized nucleotides, their subsequent incorporation into DNA, the induction of DNA single-strand breaks, and the activation of the DNA damage response (DDR), ultimately leading to apoptosis.[3]

MTH1_Inhibition_Pathway cluster_cell Cancer Cell ROS Oncogenic Signaling (e.g., KRAS) dNTPs dNTP Pool ROS->dNTPs Oxidation ox_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) dNTPs->ox_dNTPs MTH1 MTH1 Enzyme ox_dNTPs->MTH1 Substrate DNA_Rep DNA Replication ox_dNTPs->DNA_Rep Incorporation MTH1->dNTPs Hydrolysis (Sanitization) S_Crizotinib This compound S_Crizotinib->MTH1 Inhibition DNA_Damage DNA Damage (Single-Strand Breaks) DNA_Rep->DNA_Damage DDR DNA Damage Response (ATM, 53BP1 foci) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: MTH1 inhibition pathway by this compound.
ROS Generation and ER Stress-Mediated Apoptosis

A second mechanism has been identified in non-small cell lung cancer (NSCLC) cells, where this compound treatment leads to a significant increase in intracellular ROS levels.[4] This elevation in ROS induces lethal endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis. Crucially, this study demonstrated that the cytotoxic effects and ROS production occurred independently of MTH1 expression, suggesting a distinct molecular target may be involved.[4] Blocking ROS production was shown to reverse the this compound-induced ER stress and cell death.[4]

ROS_ER_Stress_Pathway cluster_cell_ros NSCLC Cell S_Crizotinib This compound Unknown_Target Unknown Molecular Target S_Crizotinib->Unknown_Target ROS_Increase Increased Intracellular ROS S_Crizotinib->ROS_Increase Unknown_Target->ROS_Increase ER_Stress Endoplasmic Reticulum (ER) Stress ROS_Increase->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: ROS-mediated ER stress pathway induced by this compound.

Quantitative Biological Activity Data

The stereospecificity of crizotinib enantiomers is evident in their vastly different potencies against MTH1 and various cancer cell lines.

Table 1: In Vitro MTH1 Inhibitory Activity
CompoundTargetIC₅₀ (nM)Assay MethodSource
This compound MTH172Enzymatic Assay[5]
This compound MTH1 (8-oxo-dGTP substrate)330Enzymatic Assay[3]
This compound MTH1 (2-OH-dATP substrate)408Enzymatic Assay[3]
(R)-CrizotinibMTH11375Enzymatic Assay[5]
(R)-CrizotinibMTH1>10,000Enzymatic Assay[3]

Direct binding assays (Isothermal Titration Calorimetry) confirmed a 16-fold higher affinity of the (S)-enantiomer for MTH1 compared to the (R)-enantiomer.[3]

Table 2: In Vitro Cytotoxic Activity (IC₅₀)
Cell LineCancer TypeIC₅₀ (µM) of this compoundAssay MethodSource
A549Non-Small Cell Lung Cancer11.25MTT Assay[4]
NCI-H460Non-Small Cell Lung Cancer14.29MTT Assay[4]
H1975Non-Small Cell Lung Cancer16.54MTT Assay[4]

Note: The (R)-enantiomer is largely inactive against these cell lines in the context of MTH1 inhibition, though it has potent effects on cells with ALK/ROS1 rearrangements.[4][6]

In Vivo Efficacy

The anticancer activity of this compound has been validated in preclinical animal models, demonstrating its potential as a therapeutic agent.

  • SW480 Colon Cancer Xenograft: In a mouse xenograft model using SW480 cells, administration of this compound effectively suppressed tumor growth and reduced tumor volume by over 50%. In contrast, the (R)-enantiomer showed no significant antitumor activity in this model, consistent with its lack of MTH1 inhibition.[3]

  • NCI-H460 NSCLC Xenograft: In a nude mouse model with NCI-H460 xenografts, treatment with this compound at doses of 7.5 mg/kg and 15 mg/kg for 10 days resulted in significant reductions in both tumor volume and weight.[4] This in vivo activity was correlated with increased ROS generation and ER stress-related apoptosis within the tumor tissue.[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

MTH1 Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of crizotinib enantiomers against the MTH1 enzyme.

  • Principle: The assay measures the enzymatic hydrolysis of a substrate (e.g., 8-oxo-dGTP) by recombinant MTH1 protein. The amount of product formed (or remaining substrate) is quantified in the presence of varying concentrations of the inhibitor.

  • Methodology:

    • Reagents: Recombinant human MTH1 protein, substrate (e.g., 8-oxo-dGTP), reaction buffer, this compound, and (R)-crizotinib serially diluted.

    • Procedure: MTH1 enzyme is incubated with the serially diluted test compounds for a defined period at 37°C. The enzymatic reaction is initiated by adding the substrate.

    • Detection: The reaction is stopped, and the product is detected. This can be done using various methods, such as malachite green-based assays to detect released inorganic phosphate or HPLC-based methods to quantify substrate/product levels.

    • Analysis: The percentage of inhibition is calculated for each concentration relative to a vehicle control (e.g., DMSO). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.[3]

Cell Viability (MTT) Assay
  • Objective: To measure the cytotoxic effect of this compound on cancer cell lines and determine its IC₅₀.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

  • Methodology:

    • Cell Culture: Cancer cells (e.g., NCI-H460, A549) are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 24 hours).[4]

    • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.

    • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Analysis: Cell viability is expressed as a percentage of the control. IC₅₀ values are calculated from dose-response curves.[4]

Comet Assay (Single Cell Gel Electrophoresis)
  • Objective: To detect DNA single-strand breaks in cells following treatment with this compound.

  • Principle: This assay visualizes and quantifies DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing fragments and breaks) migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "head."

  • Methodology:

    • Cell Treatment: Cells are treated with this compound (2 µM), (R)-crizotinib (2 µM), a positive control (e.g., H₂O₂), or a vehicle control.[3]

    • Embedding: Harvested cells are mixed with low-melting-point agarose and layered onto a microscope slide.

    • Lysis: Slides are immersed in a lysis solution (containing detergent and high salt) to dissolve cellular and nuclear membranes.

    • Electrophoresis: Slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate broken strands.

    • Staining & Visualization: DNA is stained with a fluorescent dye (e.g., SYBR Green), and comets are visualized using a fluorescence microscope.

    • Analysis: Image analysis software is used to quantify the amount of DNA in the tail versus the head. The "mean tail moment" (MTM) is a common metric for DNA damage.[3]

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Methodology:

    • Cell Implantation: A suspension of human cancer cells (e.g., SW480 or NCI-H460) is injected subcutaneously into the flank of nude mice.[3][4]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100-150 mm³).

    • Randomization & Treatment: Mice are randomized into treatment groups (e.g., Vehicle control, this compound, (R)-crizotinib). Treatment is administered, often daily via oral gavage, at specified doses (e.g., 7.5 or 15 mg/kg).[4]

    • Monitoring: Tumor volume (calculated using caliper measurements) and mouse body weight are recorded regularly (e.g., every 2-3 days).

    • Endpoint: At the end of the study (e.g., after 10-20 days), mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

    • Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare tumor volume and final tumor weight between treated and control groups.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow A 1. Cell Culture (e.g., NCI-H460) B 2. Subcutaneous Injection into Mice A->B C 3. Tumor Growth (to ~150 mm³) B->C D 4. Randomization into Groups C->D E 5. Daily Treatment (Oral Gavage) D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Endpoint: Excise & Weigh Tumors F->G End of Study H 8. Data Analysis (Tumor Growth Inhibition) G->H

Caption: General workflow for a mouse tumor xenograft study.

References

An In-depth Technical Guide to the Target Protein Identification of (S)-Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib is a clinically approved tyrosine kinase inhibitor, utilized primarily in its (R)-enantiomeric form for the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations.[1][2] While (R)-Crizotinib potently targets ALK, ROS1, and c-MET kinases, its stereoisomer, (S)-Crizotinib, exhibits a distinct pharmacological profile.[2][3] This guide provides a comprehensive technical overview of the methodologies employed to identify the protein targets of this compound, summarizes the quantitative data regarding its activity, and illustrates the key signaling pathways and experimental workflows involved.

Introduction: The Chirality of Crizotinib

Crizotinib is a chiral molecule existing as two non-superimposable mirror images, the (R) and (S) enantiomers. The clinically utilized and FDA-approved form is (R)-Crizotinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Hepatocyte Growth Factor Receptor (HGFR, c-Met).[3][4] These receptor tyrosine kinases are key drivers in certain cancers, and their inhibition by (R)-Crizotinib has proven to be an effective therapeutic strategy.[5][6]

Conversely, the (S)-enantiomer is significantly less active against these canonical targets.[2] This stereospecificity prompted investigations to identify the unique protein targets of this compound, a process that could uncover novel therapeutic applications or explain potential off-target effects. Early research using chemical proteomics identified MutT Homolog 1 (MTH1), a nudix phosphohydrolase, as a potent target of this compound.[7] However, subsequent studies have introduced conflicting evidence, suggesting that the anti-tumor effects of this compound may be MTH1-independent and instead mediated through the induction of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[2]

Quantitative Analysis of Crizotinib Enantiomer Activity

The differential activity of the Crizotinib enantiomers is critical to understanding their distinct biological effects. The following table summarizes the reported inhibitory concentrations (IC50) against key protein targets.

EnantiomerTarget ProteinIC50 (nM)Primary Function of Target
(R)-Crizotinib ALKPotentReceptor Tyrosine Kinase (Oncogenic Driver)
ROS1PotentReceptor Tyrosine Kinase (Oncogenic Driver)
c-METPotentReceptor Tyrosine Kinase (Oncogenic Driver)
MTH11375Oxidized Nucleotide Hydrolase
This compound ALKNegligible ActivityReceptor Tyrosine Kinase (Oncogenic Driver)
ROS1Negligible ActivityReceptor Tyrosine Kinase (Oncogenic Driver)
c-METNegligible ActivityReceptor Tyrosine Kinase (Oncogenic Driver)
MTH172Oxidized Nucleotide Hydrolase

Note: "Potent" indicates that (R)-Crizotinib is a clinically effective inhibitor of these kinases, with specific IC50 values varying across different assays and cell lines but generally in the low nanomolar range.[3][5] The IC50 values for MTH1 are derived from a specific study and highlight the nearly 20-fold higher potency of the (S)-enantiomer for this target.[7]

Experimental Protocols for Target Identification

Identifying the molecular targets of a small molecule like this compound requires a systematic approach, combining unbiased screening with rigorous validation. Chemical proteomics is the cornerstone of this discovery process.

Chemical Proteomics

Chemical proteomics utilizes chemically modified versions of a small molecule (probes) to isolate its binding partners from a complex biological mixture, such as a cell lysate or in living cells.[8][9] The identified proteins are then analyzed using mass spectrometry. Two primary strategies are employed:

  • Compound-Centric Chemical Proteomics (CCCP): This is the most direct method for identifying the binding partners of a compound.

    • Probe Synthesis: this compound is synthesized with a linker arm attached to a reporter tag (e.g., biotin) and often a photoreactive group (e.g., diazirine or benzophenone). The photoreactive group, upon UV light activation, forms a covalent bond with nearby amino acids, trapping even non-covalent interactions.[8]

    • Incubation: The probe is incubated with a cellular proteome (lysate). For competitive profiling, a parallel experiment is run with the probe and an excess of the unmodified, "free" this compound.

    • Cross-linking: The mixture is exposed to UV light to induce covalent cross-linking between the probe and its binding proteins.

    • Enrichment: The biotin tag on the probe allows for the capture of the probe-protein complexes using streptavidin-coated beads.

    • Elution and Digestion: The bound proteins are washed to remove non-specific binders, then eluted from the beads and digested into smaller peptides, typically using trypsin.

    • Mass Spectrometry (MS) Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and thus identify the proteins.

    • Hit Identification: True targets are identified as proteins that are significantly enriched in the probe-treated sample compared to controls, and whose enrichment is reduced in the presence of the competing free compound.[8]

  • Activity-Based Protein Profiling (ABPP): This method is used to identify targets within specific enzyme families that have a reactive catalytic residue.

    • Probe Design: ABPP probes consist of a reactive group ("warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag.[9]

    • Labeling and Competition: The proteome is incubated with the ABP. In a competitive experiment, the proteome is pre-incubated with this compound before adding the ABP. If this compound binds to the active site of a target enzyme, it will block the binding of the ABP.

    • Analysis: The reporter tag is used for enrichment or direct visualization. A reduction in signal for a specific protein in the this compound pre-treated sample indicates it is a target.[9]

Kinome Profiling

To assess the selectivity of a compound against the entire kinase family, kinome profiling is performed. This involves screening the compound against a large panel of purified, recombinant kinases (often over 300) and measuring its ability to inhibit the activity of each kinase, typically by quantifying ATP consumption or substrate phosphorylation.[10] This method is crucial for identifying both primary targets and potential off-targets within the kinome and was essential in demonstrating that this compound lacks significant activity against kinases like ALK, ROS1, and c-MET.

Target Validation Assays

Once potential targets are identified, their biological relevance must be validated through cellular and biochemical assays.[11][12]

  • Cell Viability and Apoptosis Assays: To confirm that engagement of the identified target by this compound leads to an anti-cancer effect, cell lines are treated with the compound. Assays like MTT or CellTiter-Glo measure cell viability, while flow cytometry (for Annexin V staining) and Western blotting (for cleaved PARP and caspases) are used to quantify apoptosis.[2]

  • Reactive Oxygen Species (ROS) Measurement: Based on findings that this compound's effects may be MTH1-independent, measuring intracellular ROS levels using fluorescent probes (e.g., DCFDA) is a key validation step.[2]

  • Endoplasmic Reticulum (ER) Stress Analysis: The activation of the ER stress pathway can be assessed by Western blotting for key markers like CHOP, GRP78, and the phosphorylation of PERK and eIF2α.[2]

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are presented in the DOT language for use with Graphviz.

Experimental and Logical Workflows

G cluster_logic Crizotinib Enantiomer-Target Relationship cluster_targets_R R-Targets cluster_targets_S S-Targets Criz Crizotinib (Mixture) RCriz (R)-Crizotinib Criz->RCriz SCriz This compound Criz->SCriz ALK ALK RCriz->ALK ROS1 ROS1 RCriz->ROS1 cMET c-MET RCriz->cMET MTH1 MTH1 (Disputed) SCriz->MTH1 ROS_ER ROS / ER Stress (Proposed Mechanism) SCriz->ROS_ER

Caption: Logical relationship of Crizotinib enantiomers and their targets.

G cluster_workflow Chemical Proteomics Workflow (CCCP) A 1. Probe Synthesis (this compound + Linker + Tag) B 2. Incubate Probe with Proteome A->B C 3. UV Cross-linking (for photo-probes) B->C D 4. Enrichment (Streptavidin Beads) C->D E 5. Wash & Elute Bound Proteins D->E F 6. Proteolytic Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Target Identification (Data Analysis) G->H

Caption: Workflow for Compound-Centric Chemical Proteomics (CCCP).

Key Signaling Pathways

While this compound does not potently inhibit ALK, ROS1, or c-MET, understanding their signaling is crucial context for the Crizotinib drug class.

G cluster_alk ALK Signaling Pathway ALK ALK Fusion Protein (e.g., EML4-ALK) SHC SHC/GRB2 ALK->SHC IRS1 IRS1 ALK->IRS1 PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK RAS RAS SHC->RAS PI3K PI3K IRS1->PI3K STAT STAT3 JAK->STAT RAF RAF RAS->RAF AKT AKT PI3K->AKT Nuc Nucleus STAT->Nuc MEK MEK RAF->MEK mTOR mTOR AKT->mTOR AKT->Nuc ERK ERK MEK->ERK ERK->Nuc Output Gene Expression (Proliferation, Survival) Nuc->Output

Caption: Simplified ALK signaling cascade.[13][14][15]

G cluster_ros1 ROS1 Signaling Pathway ROS1 ROS1 Fusion Protein (e.g., CD74-ROS1) PI3K_AKT PI3K / AKT Pathway ROS1->PI3K_AKT RAS_MAPK RAS / MAPK Pathway ROS1->RAS_MAPK STAT3 STAT3 Pathway ROS1->STAT3 VAV3 VAV3 ROS1->VAV3 Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation STAT3->Survival VAV3->Proliferation

Caption: Key downstream pathways of ROS1 activation.[16][17][18]

G cluster_cmet c-MET Signaling Pathway HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET GAB1 GAB1 cMET->GAB1 SRC SRC cMET->SRC STAT3 STAT3 cMET->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS MAPK MAPK SRC->MAPK AKT AKT PI3K->AKT RAS->MAPK Nuc Nucleus STAT3->Nuc AKT->Nuc MAPK->Nuc Output Proliferation, Motility, Invasion, Survival Nuc->Output

Caption: Overview of HGF/c-MET signaling.[19][20][21]

Conclusion

The identification of protein targets for small molecules is a foundational step in drug discovery and development. The case of this compound provides an excellent example of this process, highlighting the importance of stereochemistry in determining a drug's pharmacological profile. While initial studies pointed to MTH1 as a primary target, the scientific process has evolved to suggest a more complex, MTH1-independent mechanism involving ROS-induced ER stress. This ongoing investigation underscores the necessity of employing unbiased, robust techniques like chemical proteomics, followed by rigorous cellular validation. The methodologies and workflows detailed in this guide provide a framework for researchers to approach the complex but critical task of target deconvolution for novel and existing therapeutic compounds.

References

(S)-Crizotinib's Role in Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib, a potent tyrosine kinase inhibitor, is clinically utilized as its (R)-enantiomer for the treatment of cancers harboring specific genetic alterations, primarily in non-small cell lung cancer (NSCLC). Its counterpart, (S)-Crizotinib, while demonstrating negligible activity against the classical targets of (R)-Crizotinib such as ALK, c-Met, and ROS1, exhibits a distinct and compelling mechanism of action.[1] Initially explored for its potent, stereospecific inhibition of MTH1 (NUDT1), subsequent research has unveiled a novel signaling pathway through which this compound exerts its anti-cancer effects, independent of MTH1.[1][2] This guide provides a comprehensive technical overview of the signaling pathways modulated by this compound, with a focus on its role in inducing apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the endoplasmic reticulum (ER) stress pathway. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades to serve as a valuable resource for researchers in oncology and drug development.

Core Signaling Pathway: ROS-Mediated ER Stress-Induced Apoptosis

The primary mechanism of action of this compound in inducing cancer cell death, particularly in NSCLC, is through a signaling cascade initiated by the accumulation of intracellular reactive oxygen species (ROS).[1][2] This increase in ROS leads to endoplasmic reticulum (ER) stress, culminating in apoptosis.[1][2] A crucial aspect of this pathway is its independence from MTH1 inhibition, a previously proposed target for this compound.[1]

Induction of Reactive Oxygen Species (ROS)

Treatment of NSCLC cells with this compound leads to a rapid and dose-dependent increase in intracellular ROS levels.[3] This oxidative stress is a key upstream event that triggers the subsequent apoptotic signaling. The generation of ROS by this compound has been demonstrated to be a critical factor, as the cytotoxic effects can be reversed by the use of ROS scavengers like N-acetyl cysteine (NAC).[1]

Activation of the Endoplasmic Reticulum (ER) Stress Pathway

The accumulation of ROS disrupts the cellular redox balance, leading to the accumulation of unfolded proteins in the ER, a condition known as ER stress.[1] This, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. In the context of this compound treatment, prolonged ER stress pushes the UPR towards a pro-apoptotic outcome. Key molecular events in this process include:

  • Phosphorylation of PERK and eIF2α: The ER stress sensor, Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).

  • Upregulation of ATF4 and CHOP: Phosphorylated eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as DDIT3.[4]

  • Induction of Apoptosis: CHOP plays a central role in mediating ER stress-induced apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.

The activation of this pathway has been confirmed by observing increased protein levels of ATF4, phosphorylated eIF2α, and CHOP in NSCLC cells treated with this compound.[4]

MTH1-Independence

While initial studies highlighted this compound as a potent inhibitor of the MTH1 enzyme, which is involved in preventing the incorporation of oxidized nucleotides into DNA, subsequent research has demonstrated that the apoptotic effects of this compound in NSCLC are independent of MTH1 inhibition.[1][2] Knockdown of MTH1 in NSCLC cells did not replicate the apoptotic effects of this compound, and overexpression of MTH1 failed to rescue cells from this compound-induced cell death.[1] This indicates that the primary anti-cancer activity of this compound in this context is through the off-target effect of inducing ROS-mediated ER stress.[1]

Other Potential Signaling Pathway Involvement

While the ROS-ER stress axis is the most clearly defined pathway for this compound, it is important to consider that crizotinib, as a broader chemical entity, has been shown to influence other key cancer-related signaling pathways. The specific effects of the (S)-enantiomer on these pathways are less well-characterized but warrant consideration in future research.

  • JAK/STAT Pathway: Some studies on crizotinib (not enantiomer-specific) have shown an inhibitory effect on the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival.[1][5]

  • PI3K/Akt Pathway: The PI3K/Akt pathway, a central regulator of cell growth and survival, can also be modulated by crizotinib.[6][7][8]

  • MAPK Pathway: The MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival, has also been implicated in the response to crizotinib.[4][7]

Further investigation is required to delineate the precise and direct impact of this compound on these pathways.

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human NSCLC Cell Lines

Cell LineIC50 (μM) after 24h treatment
NCI-H46014.29
H197516.54
A54911.25

Data sourced from a study by Dai et al. (2017).[1]

Table 2: In Vivo Antitumor Activity of this compound in NCI-H460 Xenograft Model

Treatment GroupDoseChange in Tumor VolumeChange in Tumor Weight
Vehicle Control---
This compound7.5 mg/kgSignificant ReductionSignificant Reduction
This compound15 mg/kgSignificant ReductionSignificant Reduction

Data reflects significant reductions observed after 10 days of treatment.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed NSCLC cells (NCI-H460, H1975, A549) in 96-well plates at a density of 8 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.625 to 80 μM) for 24 hours.

  • MTT Incubation: Remove the treatment media and add fresh media containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 4 hours.

  • Solubilization: Remove the MTT-containing media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Measurement of Intracellular ROS (DCFH-DA Staining)

This protocol is for the detection of intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound for the desired time and concentration.

  • Probe Loading: Incubate the cells with 10 μM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging/Flow Cytometry: Acquire fluorescence images using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS.

Western Blot Analysis for ER Stress Markers

This protocol is used to detect the protein expression levels of key ER stress markers.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PERK, p-eIF2α, ATF4, and CHOP overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Model

This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse model.

  • Cell Implantation: Subcutaneously inject NCI-H460 cells into the flanks of immunodeficient nude mice.

  • Tumor Growth and Treatment: Allow tumors to reach a palpable size. Randomly assign mice to treatment groups (vehicle control, this compound at 7.5 mg/kg, and 15 mg/kg). Administer treatment intraperitoneally daily for a specified period (e.g., 10 days).

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

Signaling Pathway Diagrams

G cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus S_Crizotinib This compound ROS Increased ROS S_Crizotinib->ROS Induces Unfolded_Proteins Unfolded Proteins ROS->Unfolded_Proteins Causes accumulation ER_Stress ER Stress Unfolded_Proteins->ER_Stress Leads to PERK PERK ER_Stress->PERK Activates p_PERK p-PERK PERK->p_PERK Autophosphorylation eIF2a eIF2α p_PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 Selectively enhances CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound induces apoptosis via ROS-mediated ER stress.

Experimental Workflow Diagrams

G cluster_invitro In Vitro Experiments cluster_assays Assays cluster_invivo In Vivo Experiment start NSCLC Cell Lines (NCI-H460, H1975, A549) treatment Treat with this compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ros DCFH-DA Staining (ROS Measurement) treatment->ros wb Western Blot (ER Stress Markers) treatment->wb apoptosis Annexin V/PI Staining (Apoptosis Quantification) treatment->apoptosis xenograft_start NCI-H460 Xenograft in Nude Mice xenograft_treatment Treat with this compound xenograft_start->xenograft_treatment xenograft_measurement Measure Tumor Volume and Weight xenograft_treatment->xenograft_measurement xenograft_analysis Endpoint Analysis xenograft_measurement->xenograft_analysis

Caption: Experimental workflow for investigating this compound's effects.

Conclusion

This compound presents a compelling case for the investigation of enantiomer-specific drug activities. Its primary role in inducing apoptosis in NSCLC cells through a ROS-mediated ER stress pathway, independent of its initially presumed target MTH1, highlights the importance of exploring off-target effects and alternative mechanisms of action for chiral drugs. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the intricacies of the signaling pathways it modulates. Future studies should aim to further elucidate the potential involvement of other signaling cascades, such as the JAK/STAT, PI3K/Akt, and MAPK pathways, to build a more comprehensive understanding of the pharmacological profile of this intriguing molecule.

References

The Enantiomeric Dichotomy of Crizotinib: A Technical Deep Dive into (S)- and (R)-Isomer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the chiral nature of drug molecules can lead to profoundly different biological activities. This technical guide provides an in-depth analysis of the differential activities of the (S) and (R) enantiomers of Crizotinib, a potent tyrosine kinase inhibitor. While (R)-Crizotinib is the clinically approved form targeting ALK, MET, and ROS1 kinases, emerging research has unveiled a distinct and potent activity for its (S)-counterpart, primarily against MTH1. This document, intended for researchers, scientists, and drug development professionals, delineates the stereospecific interactions of these enantiomers, supported by quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways.

Core Findings: A Tale of Two Enantiomers

The central finding of this analysis is the striking divergence in the target profiles of the Crizotinib enantiomers. (R)-Crizotinib is a powerful inhibitor of the ALK, MET, and ROS1 receptor tyrosine kinases, which are critical drivers in certain cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3][4][5] In stark contrast, (S)-Crizotinib exhibits negligible activity against these kinases but has been identified as a highly potent inhibitor of the MutT Homolog 1 (MTH1) enzyme, a nucleotide pool sanitizing enzyme implicated in cancer cell survival. The (R)-enantiomer, conversely, is almost inactive against MTH1. This stereospecificity underscores the critical importance of chirality in drug design and target engagement.

Data Presentation: Quantitative Comparison of Enantiomeric Activity

The following tables summarize the available quantitative data on the inhibitory activities of this compound and (R)-Crizotinib against their respective primary targets.

Table 1: Comparative Inhibitory Activity against MTH1

EnantiomerTargetIC50 (nM)Fold Difference ((R) vs (S))
This compound MTH172-
(R)-Crizotinib MTH11375~19-fold less potent

Data sourced from a study by Kilian et al., which demonstrated the potent and stereospecific inhibition of MTH1 by this compound.

Table 2: Inhibitory Activity of (R)-Crizotinib against ALK, MET, and ROS1

EnantiomerTargetIC50 (nM)Notes
(R)-Crizotinib ALK~20-50Clinically active enantiomer.
MET~5-20Potent inhibition observed in preclinical studies.[6]
ROS1~1.7High potency demonstrated in in vitro assays.[7]
This compound ALK, MET, ROS1Not reportedActivity is reported to be negligible.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section outlines the detailed methodologies for key experiments cited in the literature.

Biochemical Kinase Inhibition Assay (for ALK, MET, ROS1)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant human ALK, MET, or ROS1 kinase domain.

    • ATP (Adenosine triphosphate).

    • Specific peptide substrate for the respective kinase.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • (R)-Crizotinib and this compound stock solutions (in DMSO).

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ADP-Glo™ Kinase Assay.

    • 384-well white microplates.

  • Procedure:

    • Prepare serial dilutions of (R)-Crizotinib and this compound in assay buffer.

    • Add the diluted compounds to the wells of the 384-well plate.

    • Add the purified kinase and the specific peptide substrate to each well.

    • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • The data is normalized to controls (no inhibitor for 0% inhibition and no kinase for 100% inhibition).

    • IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Autophosphorylation Assay (for ALK, MET, ROS1)

This protocol outlines a method to assess the ability of the Crizotinib enantiomers to inhibit the autophosphorylation of their target kinases within a cellular context.

  • Cell Lines and Culture:

    • Use cell lines with known ALK, MET, or ROS1 fusions or amplifications leading to constitutive kinase activity (e.g., H3122 or H2228 for ALK, Karpas-299 for NPM-ALK fusion).[8]

    • Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of (R)-Crizotinib and this compound for a specified duration (e.g., 2-4 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ALK, anti-phospho-MET, anti-phospho-ROS1).

    • Subsequently, strip the membrane and re-probe with an antibody for the total form of the kinase to ensure equal loading.

    • Use a loading control like β-actin or GAPDH to confirm equal protein loading across all lanes.

    • Detect the antibody binding using a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a generalized experimental workflow.

ALK_Signaling_Pathway Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Ligand->ALK P_ALK p-ALK ALK->P_ALK Dimerization & Autophosphorylation GRB2 GRB2 P_ALK->GRB2 PI3K PI3K P_ALK->PI3K JAK JAK P_ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation RCrizotinib (R)-Crizotinib RCrizotinib->P_ALK

Figure 1: ALK Signaling Pathway inhibited by (R)-Crizotinib.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET P_MET p-MET MET->P_MET Dimerization & Autophosphorylation GAB1 GAB1 P_MET->GAB1 GRB2 GRB2 P_MET->GRB2 STAT3 STAT3 P_MET->STAT3 GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus CellResponse Cell Growth, Motility, & Invasion Nucleus->CellResponse RCrizotinib (R)-Crizotinib RCrizotinib->P_MET

Figure 2: MET Signaling Pathway inhibited by (R)-Crizotinib.

ROS1_Signaling_Pathway ROS1_Fusion ROS1 Fusion Protein P_ROS1 p-ROS1 ROS1_Fusion->P_ROS1 Constitutive Autophosphorylation SHP2 SHP2 P_ROS1->SHP2 GRB2 GRB2 P_ROS1->GRB2 PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_ROS1->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway P_ROS1->JAK_STAT VAV3 VAV3 P_ROS1->VAV3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway SHP2->RAS_RAF_MEK_ERK GRB2->RAS_RAF_MEK_ERK Nucleus Nucleus RAS_RAF_MEK_ERK->Nucleus PI3K_AKT_mTOR->Nucleus JAK_STAT->Nucleus Cell_Survival Cell Proliferation & Survival VAV3->Cell_Survival Nucleus->Cell_Survival RCrizotinib (R)-Crizotinib RCrizotinib->P_ROS1

Figure 3: ROS1 Signaling Pathway inhibited by (R)-Crizotinib.

Experimental_Workflow start Start compound_prep Prepare (S)- and (R)- Crizotinib Dilutions start->compound_prep assay_setup Set up Biochemical or Cellular Assay compound_prep->assay_setup incubation Incubate with Kinase/Cells assay_setup->incubation data_acq Data Acquisition (Luminescence/Western Blot) incubation->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end End analysis->end

Figure 4: Generalized Experimental Workflow for IC50 Determination.

Conclusion and Future Directions

The distinct pharmacological profiles of (S)- and (R)-Crizotinib highlight a critical aspect of drug development: the profound impact of stereochemistry on target specificity and biological activity. While (R)-Crizotinib has established its role as a frontline therapy for ALK-, MET-, and ROS1-driven cancers, the potent and selective MTH1 inhibitory activity of this compound opens new avenues for therapeutic intervention, potentially in cancers reliant on MTH1 for survival.

Future research should focus on a direct, comprehensive comparison of the inhibitory profiles of both enantiomers against a broad panel of kinases to fully elucidate any off-target effects. Furthermore, the in vivo efficacy of this compound as an MTH1 inhibitor warrants thorough investigation in relevant preclinical cancer models. A deeper understanding of the structural basis for this enantiomeric selectivity will be invaluable for the rational design of next-generation kinase and MTH1 inhibitors with improved potency and specificity. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of precision oncology.

References

(S)-Crizotinib: A Potential Therapeutic Agent Beyond Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crizotinib, as the (R)-enantiomer, is a well-established tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements.[1][2] Its stereoisomer, (S)-Crizotinib, has emerged as a molecule of significant interest due to a distinct and potentially novel mechanism of anticancer activity. Initial investigations pointed towards the inhibition of MutT Homologue 1 (MTH1), a nucleotide-sanitizing enzyme, as its primary mode of action.[3] However, more recent and compelling evidence suggests that this compound exerts its therapeutic effects in NSCLC through the induction of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress-mediated apoptosis, independent of MTH1 inhibition.[4] This whitepaper provides a comprehensive technical overview of the current understanding of this compound, detailing its proposed mechanism of action, summarizing key preclinical data, and providing relevant experimental protocols to facilitate further research into its therapeutic potential.

Introduction: The Tale of Two Enantiomers

The development of targeted therapies has revolutionized the treatment landscape for many cancers. (R)-Crizotinib (Xalkori®) stands as a prime example, demonstrating remarkable efficacy in patient populations with specific genetic alterations, namely ALK and ROS1 gene rearrangements in NSCLC.[5][6][7] It functions as a potent ATP-competitive inhibitor of these receptor tyrosine kinases, effectively shutting down downstream signaling pathways crucial for tumor cell proliferation and survival.[8][9]

The existence of stereoisomers, molecules with the same chemical formula but different spatial arrangements of atoms, is a critical consideration in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities. While (R)-Crizotinib's targets are well-defined, its counterpart, this compound, was found to have negligible activity against ALK, c-Met, and ROS1.[4] This led to investigations into alternative mechanisms, initially identifying MTH1 as a potential target.[3] Subsequent research, however, has challenged this hypothesis and unveiled a novel pathway involving ROS-induced ER stress, opening up new avenues for its potential therapeutic application in a broader range of cancers beyond those with specific kinase fusions.[4]

Pharmacological Profiles: A Study in Contrasts

The pharmacological profiles of the crizotinib enantiomers are markedly different, underscoring the importance of stereochemistry in drug-target interactions. (R)-Crizotinib is a potent inhibitor of a small number of specific tyrosine kinases, whereas this compound's most potent activity identified to date is against the MTH1 enzyme, though its anticancer effects in NSCLC appear to be independent of this target.[4][10]

Table 1: Comparative Inhibitory Activities of this compound and (R)-Crizotinib

CompoundTargetIC50 / KiCell-Based IC50Reference(s)
This compound MTH1 (NUDT1)330 nM-[3]
NCI-H460 (NSCLC)-14.29 µM[4]
H1975 (NSCLC)-16.54 µM[4]
A549 (NSCLC)-11.25 µM[4]
(R)-Crizotinib c-Met8 nM / 11 nM5-20 nM[11][12]
ALK20 nM / 24 nM30 nM[11]
ROS1<0.025 nM (Ki)-[10]
RON-20-30 fold less potent than c-Met[10]
Axl-20-30 fold less potent than c-Met[10]

The Evolving Mechanism of Action of this compound

The MTH1 Hypothesis

Initial studies identified this compound as a potent inhibitor of MTH1 (NUDT1), an enzyme that hydrolyzes oxidized nucleotides, thereby preventing their incorporation into DNA and mitigating DNA damage.[3] Cancer cells, with their high metabolic rate, often exhibit elevated levels of ROS, making them potentially more reliant on MTH1 for survival. This made MTH1 an attractive therapeutic target. This compound was shown to be approximately 16-fold more potent against MTH1 than its (R)-enantiomer.[3] However, subsequent studies cast doubt on the role of MTH1 inhibition as the primary anticancer mechanism for this compound in NSCLC.[4]

A Novel Pathway: ROS-Dependent ER Stress and Apoptosis

A pivotal study in NSCLC cells revealed that this compound's antitumor activity is mediated through a novel pathway independent of MTH1.[4] The key findings from this research are:

  • This compound induces apoptosis in NSCLC cells.

  • This apoptosis is preceded by a significant increase in intracellular ROS levels.

  • The elevated ROS leads to lethal endoplasmic reticulum (ER) stress.

  • Blocking ROS production with antioxidants like N-acetylcysteine (NAC) reverses the this compound-induced ER stress and subsequent apoptosis.

  • Knockdown of MTH1 did not affect the viability of NSCLC cells, nor did it alter their sensitivity to this compound.

This evidence strongly suggests that the primary anticancer mechanism of this compound in this context is the induction of ROS, which in turn triggers the ER stress pathway, ultimately leading to programmed cell death.[4] The direct molecular target that initiates this ROS production remains to be elucidated.

G cluster_cell NSCLC Cell cluster_mth1 MTH1 Pathway (Independent) S_Crizotinib This compound Unknown_Target Unknown Molecular Target S_Crizotinib->Unknown_Target Binds/Interacts ROS ↑ Intracellular ROS Unknown_Target->ROS Induces ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Triggers Apoptosis Apoptosis ER_Stress->Apoptosis Leads to MTH1 MTH1 S_Crizotinib_MTH1 This compound S_Crizotinib_MTH1->MTH1 Inhibits

Proposed MTH1-independent signaling pathway of this compound in NSCLC.

Preclinical Efficacy of this compound

In Vitro Studies

This compound has demonstrated significant cytotoxic effects against various human NSCLC cell lines. The half-maximal inhibitory concentrations (IC50) after 24 hours of treatment are summarized below.

Table 2: In Vitro Efficacy of this compound in NSCLC Cell Lines

Cell LineDescriptionIC50 (µM)Reference
NCI-H460Large cell carcinoma14.29[4]
H1975Adenocarcinoma (T790M mutation)16.54[4]
A549Adenocarcinoma11.25[4]
In Vivo Xenograft Studies

The antitumor activity of this compound was confirmed in a nude mouse xenograft model using NCI-H460 cells. Treatment with this compound for 10 days resulted in a significant, dose-dependent reduction in both tumor volume and weight, corroborating the in vitro findings.[4]

Table 3: In Vivo Efficacy of this compound in NCI-H460 Xenograft Model

Treatment GroupDose (mg/kg)OutcomeReference
Vehicle Control-Progressive tumor growth[4]
This compound7.5Significant reduction in tumor volume and weight[4]
This compound15Significant reduction in tumor volume and weight[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the methodologies described in the cited literature.[4]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed NSCLC cells (e.g., NCI-H460, H1975, A549) in 96-well plates at a density of 8 x 10³ cells per well. Culture for 24 hours in standard growth media to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.625 to 80 µM) for a specified duration (e.g., 24 hours).

  • MTT Addition: Following treatment, replace the media with fresh media containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent.

  • Incubation: Incubate the plates for an additional 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Measurement of Cellular ROS Generation
  • Cell Seeding: Plate 5 x 10⁵ cells in 6-well culture dishes and allow them to attach overnight.

  • Treatment: Treat cells with the desired concentrations of this compound for the indicated times. For antioxidant rescue experiments, pre-treat cells with 5 mM N-acetylcysteine (NAC) for 1 hour before adding this compound.

  • Staining: Stain the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Harvest and Wash: Harvest the cells and wash them three times with ice-cold phosphate-buffered saline (PBS).

  • Flow Cytometry: Analyze the fluorescence of the cell population using a flow cytometer (e.g., FACSCalibur). Analyze a minimum of 8,000 viable cells per sample. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

G cluster_workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start seed_cells Seed NSCLC Cells (96-well & 6-well plates) start->seed_cells xenograft NCI-H460 Xenograft Implantation in Mice start->xenograft treat_cells Treat with this compound +/- Antioxidants (NAC) seed_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay ros_assay DCFH-DA Staining (ROS Measurement) treat_cells->ros_assay western_blot Western Blot (ER Stress Markers) treat_cells->western_blot end End mtt_assay->end ros_assay->end western_blot->end treat_mice Treat Mice with This compound xenograft->treat_mice measure_tumor Measure Tumor Volume & Weight treat_mice->measure_tumor measure_tumor->end

Workflow for preclinical evaluation of this compound.

Comparative Context: The (R)-Crizotinib Mechanism

To fully appreciate the novelty of this compound's proposed mechanism, it is useful to contrast it with the well-established action of its (R)-enantiomer. (R)-Crizotinib targets receptor tyrosine kinases (RTKs) like ALK, ROS1, and c-Met.[5][6] In cancers driven by fusions or amplifications of these genes, the resulting chimeric proteins are constitutively active, leading to uncontrolled downstream signaling that promotes cell proliferation and survival. (R)-Crizotinib competitively binds to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and effectively blocking these oncogenic signals.[8] This leads to G1-S phase cell cycle arrest and the induction of apoptosis in tumor cells dependent on these pathways.[5]

G cluster_cell ALK-Positive NSCLC Cell cluster_pathways Downstream Signaling EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EML4_ALK->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EML4_ALK->PI3K_AKT JAK_STAT JAK/STAT Pathway EML4_ALK->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation R_Crizotinib (R)-Crizotinib R_Crizotinib->EML4_ALK Inhibits

Established signaling pathway inhibited by (R)-Crizotinib.

Future Directions and Therapeutic Potential

The discovery of a novel, ROS-mediated, and MTH1-independent mechanism of action for this compound opens up exciting possibilities for its therapeutic application. Unlike its (R)-enantiomer, its efficacy is not dependent on the presence of specific kinase rearrangements. This suggests that this compound could have a broader therapeutic window, potentially including:

  • ALK/ROS1-negative NSCLC: A large patient population that does not benefit from (R)-Crizotinib.

  • Cancers with high intrinsic oxidative stress: Tumors with high metabolic rates and ROS production may be particularly vulnerable to a pro-oxidant mechanism.

  • Overcoming resistance: It could potentially be used in patients who have developed resistance to traditional kinase inhibitors.

The most critical next step in the development of this compound is the identification of its direct molecular target responsible for inducing ROS production. Uncovering this target will be essential for understanding its precise mechanism, identifying predictive biomarkers for patient selection, and designing rational combination therapies.

Conclusion

This compound represents a fascinating case study in stereopharmacology, evolving from a compound with a contested MTH1-inhibitory role to a potential therapeutic agent with a novel pro-oxidant, ER stress-inducing mechanism of action. Preclinical data in NSCLC models are promising, demonstrating significant in vitro and in vivo antitumor activity. While its (R)-enantiomer has paved the way for targeted therapy against kinase-driven cancers, this compound holds the potential to treat a different, and possibly broader, spectrum of malignancies. Further research into its direct molecular target and mechanism of ROS induction is imperative to unlock its full therapeutic potential and translate these preclinical findings into clinical benefits for cancer patients.

References

Methodological & Application

Application Notes and Protocols for (S)-Crizotinib in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of (S)-Crizotinib in a cell culture setting. This document includes detailed protocols for key assays, a summary of quantitative data on its anti-cancer effects, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

This compound is the (S)-enantiomer of Crizotinib, a multi-targeted tyrosine kinase inhibitor. While Crizotinib is known to target ALK, MET, and ROS1 kinases, research has shown that this compound exhibits anti-cancer activity through distinct mechanisms, primarily by inducing reactive oxygen species (ROS)-dependent apoptosis and endoplasmic reticulum (ER) stress.[1] This document outlines protocols for investigating the effects of this compound on cancer cell lines.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines after 24-hour treatment.

Cell LineIC50 (µM)
NCI-H46014.29[1]
H197516.54[1]
A54911.25[1]

Table 2: IC50 Values of Crizotinib in Breast Cancer Cell Lines after 48-hour treatment.

Cell LineIC50 (µM)
MDA-MB-2315.16[2]
MCF-71.5[2]
SK-BR-33.85[2]

Table 3: IC50 Values of Crizotinib in Bladder Cancer Cell Lines and Spheroids after 24-hour treatment.

Cell Line/ModelIC50 (µM)
T24 (2D culture)11.24[3]
T24R2 (2D culture)5.75[3]
T24 (3D spheroid)27.75[3]
T24R2 (3D spheroid)27.86[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the cellular effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to measure the effect of this compound on the viability of cancer cells.

Materials:

  • This compound

  • Human non-small cell lung cancer cell lines (e.g., NCI-H460, H1975, A549)

  • 96-well plates

  • Normal growth media

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (0.5 mg/mL)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed cells at a density of 8 x 10³ cells per well in 96-well plates.

  • Culture the cells for 24 hours in normal growth media to allow for attachment.

  • Prepare a dilution series of this compound in normal growth media. A suggested concentration range is 0.625, 1.25, 2.5, 5, 10, 20, 40, 60, and 80 µM.[1]

  • Remove the existing media from the wells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for the desired time period (e.g., 24 hours).

  • After incubation, replace the treatment media with fresh media containing 0.5 mg/mL MTT reagent.

  • Incubate the cells for an additional 4 hours.

  • Remove the MTT-containing media and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of intracellular ROS in response to this compound treatment using flow cytometry.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well culture dishes

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) stain (10 µM)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Plate 5 x 10⁵ cells per well in 6-well culture dishes and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • After treatment, stain the cells with 10 µM DCFH-DA at 37°C for 30 minutes.

  • Harvest the cells and wash them three times with ice-cold PBS.

  • Analyze the fluorescence of the cells using a flow cytometer to quantify ROS levels.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the previous protocols.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol examines the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • This compound

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat cells with this compound and a vehicle control.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins. A decrease in the anti-apoptotic protein Bcl-2 and/or an increase in the pro-apoptotic protein Bax would be indicative of apoptosis induction.[1]

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro evaluation.

G cluster_0 cluster_1 s_crizotinib This compound ros Increased Intracellular ROS s_crizotinib->ros er_stress Endoplasmic Reticulum (ER) Stress ros->er_stress apoptosis Apoptosis er_stress->apoptosis bcl2 Bcl-2 (Anti-apoptotic) apoptosis->bcl2 down-regulates bax Bax (Pro-apoptotic) apoptosis->bax up-regulates G start Start: Cancer Cell Culture treatment Treat with this compound (Dose-response and Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability ros_assay ROS Measurement (e.g., DCFH-DA staining) treatment->ros_assay apoptosis_assay Apoptosis Analysis (e.g., Annexin V/PI staining) treatment->apoptosis_assay end End: Data Analysis and Interpretation viability->end ros_assay->end western_blot Western Blot for Apoptotic Markers apoptosis_assay->western_blot western_blot->end G cluster_0 cluster_1 cluster_2 crizotinib Crizotinib alk ALK crizotinib->alk inhibits ros1 ROS1 crizotinib->ros1 inhibits met c-Met crizotinib->met inhibits pi3k_akt PI3K/AKT/mTOR Pathway alk->pi3k_akt jak_stat JAK/STAT Pathway alk->jak_stat mapk_erk MAPK/ERK Pathway alk->mapk_erk ros1->pi3k_akt ros1->jak_stat ros1->mapk_erk met->pi3k_akt met->jak_stat met->mapk_erk proliferation Cell Proliferation & Survival pi3k_akt->proliferation jak_stat->proliferation mapk_erk->proliferation

References

Application Notes and Protocols for (S)-Crizotinib in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (S)-Crizotinib in preclinical animal models of non-small cell lung cancer (NSCLC). The protocols and data presented are based on peer-reviewed studies and are intended to facilitate the design and execution of in vivo experiments investigating the therapeutic potential of this compound.

Introduction

This compound is the (S)-enantiomer of Crizotinib, a clinically approved tyrosine kinase inhibitor. While (R)-Crizotinib targets ALK, ROS1, and c-MET receptor tyrosine kinases, this compound has been investigated for its distinct anti-cancer properties. Recent studies have revealed a novel antitumor mechanism for this compound in NSCLC that is independent of MTH1 inhibition and instead involves the induction of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress-mediated apoptosis[1]. These findings position this compound as a promising candidate for further preclinical and clinical investigation.

Quantitative Data Summary

The following table summarizes the quantitative data from a key in vivo study utilizing this compound in an NSCLC xenograft model.

ParameterVehicle ControlThis compound (7.5 mg/kg)This compound (15 mg/kg)
Animal Model NCI-H460 Xenograft in nude miceNCI-H460 Xenograft in nude miceNCI-H460 Xenograft in nude mice
Treatment Duration 10 days10 days10 days
Tumor Volume Reduction N/ASignificantSignificant
Tumor Weight Reduction N/ASignificantSignificant
Effect on Body Weight No significant changeNo significant changeNo significant change

Data extracted from a study on NCI-H460 xenografts in nude mice treated for 10 days[1][2]. "Significant" indicates a statistically significant reduction compared to the vehicle control group.

Experimental Protocols

This section provides a detailed methodology for a typical in vivo efficacy study of this compound in an NSCLC xenograft model, based on published research[1].

Xenograft Tumor Model Protocol

1. Animal Model:

  • Species: Athymic BALB/c nude mice

  • Age: 5 weeks old

  • Sex: Female

  • Supplier: Vital River Laboratories or a similar accredited vendor.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with ad libitum access to food and water.

2. Cell Line:

  • Cell Line: NCI-H460 (human non-small cell lung cancer)

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

3. Tumor Implantation:

  • Harvest NCI-H460 cells during the logarithmic growth phase.

  • Resuspend the cells in a sterile phosphate-buffered saline (PBS) or serum-free medium.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

4. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every other day.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • When tumors reach a palpable size (e.g., ~100-150 mm³), randomize the mice into treatment and control groups.

5. This compound Formulation and Administration:

  • Vehicle: Prepare a suitable vehicle for oral administration. Common vehicles for in vivo studies include 0.5% carboxymethyl cellulose (CMC) in water or a mixture of polyethylene glycol (PEG), and saline. The specific vehicle should be optimized for the solubility and stability of this compound.

  • Preparation of Dosing Solutions: Prepare fresh dosing solutions of this compound daily. For a 7.5 mg/kg dose, dissolve the appropriate amount of this compound in the vehicle to achieve the final concentration for administration based on the average body weight of the mice in that group. Repeat for the 15 mg/kg dose.

  • Administration: Administer this compound or vehicle control orally via gavage once daily for 10 consecutive days.

6. Efficacy and Toxicity Assessment:

  • Tumor Growth: Continue to measure tumor volume every other day throughout the treatment period.

  • Body Weight: Monitor and record the body weight of each mouse every other day as an indicator of systemic toxicity.

  • Endpoint: At the end of the 10-day treatment period, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Tumor Excision and Analysis: Excise the tumors, and measure their final weight. A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for markers of apoptosis like cleaved caspase-3 and proliferation like Ki-67) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting for ER stress markers).

7. Statistical Analysis:

  • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test, to determine the statistical significance of the differences in tumor volume and weight between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the proposed signaling pathway of this compound in NSCLC and a typical experimental workflow for an in vivo study.

G cluster_drug This compound Treatment cluster_cell NSCLC Cell s_crizotinib This compound ros Increased ROS s_crizotinib->ros er_stress ER Stress ros->er_stress induces chop CHOP Upregulation er_stress->chop leads to apoptosis Apoptosis chop->apoptosis triggers

Caption: Proposed signaling pathway of this compound in NSCLC cells.

G start Start implantation NCI-H460 Cell Implantation start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration (10 days) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Tumor Weight Measurement & Histological/Molecular Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for the Quantification of (S)-Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and comparative data for the analytical quantification of (S)-Crizotinib, a potent tyrosine kinase inhibitor. The protocols outlined below are designed to be followed by researchers in drug development and analysis, offering clear, step-by-step guidance for accurate and reproducible quantification in both bulk pharmaceutical forms and biological matrices.

Introduction

Crizotinib, sold under the brand name Xalkori®, is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4] It functions as an inhibitor of receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), Hepatocyte Growth Factor Receptor (HGFR, c-Met), and ROS1.[2][3][5] As the (R)-enantiomer is the active moiety, enantioselective analytical methods are crucial for accurate pharmacological assessment. This document details various validated analytical techniques for the quantification of this compound.

Crizotinib is primarily metabolized in the liver by CYP3A4 and CYP3A5.[2][3][6] The main metabolic pathways involve oxidation of the piperidine ring to form crizotinib lactam and O-dealkylation.[6][7]

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of Crizotinib, including Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) for enantioselective analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for achiral analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification in biological matrices.

Quantitative Data Summary

The following tables summarize the validation parameters of various analytical methods for Crizotinib quantification, allowing for easy comparison of their performance characteristics.

Table 1: Enantioselective NP-HPLC Method Validation Data

ParameterResult
Linearity Range10 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Intra-day Precision (%RSD)0.41
Inter-day Precision (%RSD)0.96
Analyst-to-Analyst Precision (%RSD)0.76
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)Not Reported
Data sourced from Der Pharma Chemica, 2017.[5]

Table 2: RP-HPLC Method Validation Data for Bulk and Dosage Forms

ParameterMethod 1[1][8]Method 2[9]
Linearity Range37.5 - 225 µg/mL10 - 1000 µg/mL
Correlation Coefficient (r²)0.999> 0.999
Precision (%RSD)1.26 (Repeatability), 0.93 (Intermediate)Not Reported
Accuracy (% Recovery)Not ReportedNot Reported
Limit of Detection (LOD)0.080 µg/mLNot Reported
Limit of Quantification (LOQ)Not ReportedNot Reported

Table 3: UPLC Method Validation Data for Pharmaceutical Dosage Forms

ParameterResult
Linearity Range37.5 - 225 µg/mL
Correlation Coefficient (r²)0.999
Precision (%RSD)< 1.1
Accuracy (% Recovery)99.9% - 100.18%
StabilityStable under forced degradation conditions
Data sourced from IJPSR, 2018.[10]

Table 4: LC-MS/MS Method Validation Data in Biological Matrices

ParameterMethod 1 (Human Plasma)[11]Method 2 (Human Plasma)[12]Method 3 (Mouse Tissues)[13][14]
Linearity Range20.41 - 2041.14 ng/mL5 - 500 ng/mLNot Specified
Correlation Coefficient (r²)0.99940.997Not Specified
Intra-day Precision (%RSD)< 9.0%Not ReportedNot Reported
Inter-day Precision (%RSD)< 9.0%Not ReportedNot Reported
Accuracy97% - 112%Not ReportedNot Reported
Lower Limit of Quantification (LLOQ)20 ng/mL5 ng/mLNot Specified

Experimental Protocols

Protocol 1: Enantioselective Quantification of this compound by NP-HPLC

This protocol is based on the method described by Bontha Vijayakumar, et al. for the separation and quantification of Crizotinib enantiomers.[5][15]

1. Materials and Reagents:

  • This compound and (R)-Crizotinib reference standards

  • n-Hexane (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (DEA)

  • Milli-Q water or equivalent

2. Chromatographic Conditions:

  • Instrument: Shimadzu High-Pressure Liquid Chromatograph with LC-20AD pump and SPD-20A UV-Visible detector.[5]

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[5][15]

  • Mobile Phase: n-hexane:isopropyl alcohol:methanol:diethylamine (40:30:30:0.5 v/v/v/v).[5][15]

  • Flow Rate: 1.0 mL/min.[5][15]

  • Detection Wavelength: 268 nm.[5][15]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Ambient.

  • Retention Times: this compound: ~4.9 min, (R)-Crizotinib: ~6.1 min.[5][15]

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.[5]

  • Filter all solutions through a 0.45 µm membrane filter before injection.

4. Sample Preparation (Bulk Drug):

  • Prepare the bulk drug sample solution in the same manner as the standard solutions to achieve a concentration within the calibration range.

5. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

6. System Suitability:

  • Inject a mixed standard solution of both enantiomers six times.

  • Evaluate parameters such as retention time, repeatability, resolution, tailing factor, and theoretical plates to ensure the system is performing adequately.[5]

Protocol 2: Quantification of Crizotinib in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on methods for quantifying Crizotinib in biological fluids.[11][12][16]

1. Materials and Reagents:

  • Crizotinib reference standard

  • Internal Standard (IS) (e.g., Paroxetine or Apatinib).[12][13]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium hydroxide or Formic acid

  • Human plasma (blank)

2. LC-MS/MS Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[12]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% ammonium hydroxide or formic acid in water) and an organic component (e.g., methanol or acetonitrile). A reported isocratic mobile phase is methanol:0.1%(v/v) ammonium hydroxide (80:20).[12]

  • Flow Rate: 0.4 mL/min.[12]

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Crizotinib: m/z 450.0 → 260.0; IS (Paroxetine): m/z 330.11 → 192.11.[12]

3. Standard and QC Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Crizotinib and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the Crizotinib stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples.

  • Spiked Plasma Samples: Spike blank human plasma with the working solutions to obtain calibration standards (e.g., 5-500 ng/mL) and QC samples (low, mid, and high concentrations).[12]

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 20 µL of the IS working solution.

  • Vortex for 30 seconds.

  • Add 120 µL of methanol (or acetonitrile) to precipitate proteins.[12]

  • Vortex for another 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.[13]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Crizotinib to the IS against the nominal concentration of the calibration standards.

  • Determine the concentration of Crizotinib in the QC and unknown samples using the regression equation from the calibration curve.

Visualizations

Crizotinib Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling ALK ALK Proliferation Cell Proliferation ALK->Proliferation cMet c-Met Survival Cell Survival cMet->Survival ROS1 ROS1 Angiogenesis Angiogenesis ROS1->Angiogenesis Crizotinib This compound Crizotinib->ALK Crizotinib->cMet Crizotinib->ROS1

Caption: this compound inhibits ALK, c-Met, and ROS1 tyrosine kinases.

Experimental Workflow for LC-MS/MS Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol/Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

References

Application Notes & Protocols: (S)-Crizotinib in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crizotinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with specific genetic alterations like ALK or ROS1 rearrangements.[1][2][3] It exists as two enantiomers: (R)-crizotinib, the clinically approved form that potently inhibits ALK, MET, and ROS1, and (S)-crizotinib.[4][5] While initially investigated for its superior inhibitory activity against MutT Homologue 1 (MTH1), recent research has uncovered a novel anti-tumor mechanism for this compound, distinct from its sibling enantiomer and independent of MTH1 inhibition.[6][7] These application notes provide an overview of this mechanism and detailed protocols for its investigation.

Mechanism of Action of this compound

Recent studies indicate that this compound exerts its anticancer effects in NSCLC cells not through MTH1 inhibition, but by inducing a lethal response involving the overproduction of reactive oxygen species (ROS).[6] This elevated intracellular ROS leads to significant endoplasmic reticulum (ER) stress, which in turn activates the apoptotic pathway, culminating in cancer cell death.[6][7] This mechanism has been observed to be effective in various cancer cell lines, including those with KRAS mutations.[7] Blocking the production of ROS has been shown to significantly reverse the ER stress and apoptosis induced by this compound, confirming the centrality of this pathway.[6]

G cluster_0 Cellular Environment s_criz This compound ros Increased Intracellular Reactive Oxygen Species (ROS) s_criz->ros Induces er_stress Endoplasmic Reticulum (ER) Stress ros->er_stress Activates caspase3 Cleaved Caspase 3 Activation er_stress->caspase3 Leads to apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines

Cell Line IC50 Value (µM) Duration of Treatment Assay Method Reference
NCI-H460 14.29 24 hours MTT Assay [6]
H1975 16.54 24 hours MTT Assay [6]

| A549 | 11.25 | 24 hours | MTT Assay |[6] |

Table 2: MTH1 Inhibition by Crizotinib Enantiomers

Enantiomer IC50 Value (nM) Reference
This compound 72 [4]

| (R)-crizotinib | 1375 |[4] |

Table 3: In Vivo Efficacy of this compound in NCI-H460 Xenograft Model

Dosage Duration Tumor Volume Reduction Tumor Weight Reduction Animal Model Reference
7.5 mg/kg 10 days Significant Significant Nude Mice [6][8]

| 15 mg/kg | 10 days | Significant | Significant | Nude Mice |[6][8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution

  • Human NSCLC cell lines (e.g., NCI-H460, H1975, A549)[6]

  • 96-well plates

  • Complete growth media (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (0.5 mg/mL)[6]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 8 x 10³ cells per well in 100 µL of complete growth media.[6]

  • Incubation: Culture the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

  • Treatment: Prepare serial dilutions of this compound in complete growth media. A suggested concentration range is 0.625 µM to 80 µM.[6] Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated plates for the desired time period (e.g., 24 hours).[6]

  • MTT Addition: After the treatment period, replace the media in each well with 100 µL of fresh media containing 0.5 mg/mL MTT reagent.[6]

  • Incubation: Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Carefully remove the MTT-containing media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using appropriate software.

This protocol details the steps to evaluate the anti-tumor activity of this compound in a mouse model.

Materials:

  • Immunodeficient mice (e.g., nude mice)[6]

  • NCI-H460 human NSCLC cells[6]

  • Matrigel

  • This compound formulation for injection (e.g., in a suitable vehicle)

  • Calipers for tumor measurement

  • Animal balance

  • Surgical tools for tissue harvesting

  • Reagents for histological analysis (Formalin, H&E stains)

  • Antibodies for immunohistochemistry (e.g., anti-cleaved caspase 3, anti-Ki-67)[6]

Procedure:

  • Cell Preparation: Culture NCI-H460 cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each nude mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and mouse body weight regularly.

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, 7.5 mg/kg this compound, 15 mg/kg this compound).[6] Administer treatment (e.g., via intraperitoneal injection) daily for the specified duration (e.g., 10 days).[6]

  • Endpoint Measurement: Continue to monitor tumor volume and body weight throughout the treatment period.

  • Tissue Harvesting: At the end of the study, euthanize the mice according to institutional guidelines. Excise the tumors and measure their final weight.[6] Harvest vital organs (e.g., heart, liver, kidney) for toxicity assessment.[8]

  • Analysis:

    • Histology: Fix tumors and organs in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and toxicity.[8]

    • Immunohistochemistry (IHC): Perform IHC on tumor sections to assess apoptosis (cleaved caspase 3) and cell proliferation (Ki-67).[6]

    • Statistical Analysis: Compare tumor volume and weight between treated and control groups to determine statistical significance.

G cluster_workflow In Vivo Experimental Workflow start Prepare NCI-H460 Cell Suspension implant Subcutaneous Implantation into Nude Mice start->implant growth Monitor Tumor Growth to Palpable Size implant->growth randomize Randomize into Groups (Vehicle, 7.5, 15 mg/kg) growth->randomize treat Daily Treatment for 10 Days randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat Repeat daily euthanize Euthanize & Harvest Tissues (Tumor, Organs) monitor->euthanize End of Study analyze Analyze Data: - Tumor Weight/Volume - H&E Staining (Toxicity) - IHC (Caspase 3, Ki-67) euthanize->analyze end Conclusion on Efficacy & Safety analyze->end

References

Application Notes and Protocols for High-Throughput Screening with (S)-Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Crizotinib, the S-enantiomer of Crizotinib, has emerged as a valuable tool in cancer research beyond its well-known role as an inhibitor of ALK, MET, and ROS1 receptor tyrosine kinases.[1] While Crizotinib is a clinically approved therapeutic, this compound offers a unique profile for investigating kinase signaling pathways and for use as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. These application notes provide detailed protocols and data for utilizing this compound in HTS settings, focusing on biochemical and cell-based assays for its primary targets: ALK, c-MET, and ROS1.

Crizotinib is a multi-targeted tyrosine kinase inhibitor that has demonstrated significant antitumor activity in preclinical models and clinical trials.[2][3] It functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation and activation of its target kinases, thereby disrupting downstream signaling pathways that drive cell proliferation, survival, and migration.[2][4][5] The aberrant activation of ALK, c-MET, and ROS1 through genetic alterations such as gene rearrangements, amplifications, or mutations is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[2][6][7]

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify "hits" that modulate a specific biological target.[8][9] The methodologies outlined herein are designed for implementation in automated HTS platforms and include guidance on data analysis and hit validation.

Signaling Pathways

This compound exerts its effects by inhibiting key nodes in oncogenic signaling. Understanding these pathways is critical for assay design and interpretation of screening results. The primary signaling cascades affected by this compound are initiated by the receptor tyrosine kinases ALK, c-MET, and ROS1.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements (e.g., EML4-ALK), drives tumorigenesis.[2] ALK activation triggers several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades, which promote cell proliferation, survival, and transformation.[10][11][12]

ALK_Signaling Ligand Ligand (e.g., PTN, MDK) ALK ALK Receptor Ligand->ALK Grb2 Grb2 ALK->Grb2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Crizotinib This compound Crizotinib->ALK

Caption: ALK Signaling Pathway and Inhibition by this compound.

c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling pathways involved in cell proliferation, motility, migration, and invasion.[8][13] Dysregulation of the HGF/c-MET axis is implicated in the progression of numerous cancers.[14][15]

cMET_Signaling HGF HGF cMET c-MET Receptor HGF->cMET Grb2 Grb2 cMET->Grb2 GAB1 GAB1 cMET->GAB1 STAT3 STAT3 cMET->STAT3 PLCg PLCγ cMET->PLCg SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus PKC PKC PLCg->PKC Proliferation Proliferation Nucleus->Proliferation Motility Motility Nucleus->Motility Invasion Invasion Nucleus->Invasion Crizotinib This compound Crizotinib->cMET

Caption: c-MET Signaling Pathway and Inhibition by this compound.

ROS1 Signaling Pathway

ROS1 is another receptor tyrosine kinase that shares structural similarity with ALK.[16] ROS1 fusions are oncogenic drivers in a subset of cancers, activating downstream pathways such as PI3K-AKT, MAPK, and STAT3 to promote cell growth and survival.[17][18][19]

ROS1_Signaling ROS1_Fusion ROS1 Fusion Protein SHP2 SHP-2 ROS1_Fusion->SHP2 PI3K PI3K ROS1_Fusion->PI3K STAT3 STAT3 ROS1_Fusion->STAT3 VAV3 VAV3 ROS1_Fusion->VAV3 PLCg PLCγ ROS1_Fusion->PLCg RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Crizotinib This compound Crizotinib->ROS1_Fusion

Caption: ROS1 Signaling Pathway and Inhibition by this compound.

High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow from initial screening to hit confirmation and validation. This process is highly automated to ensure efficiency and reproducibility.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation Compound_Library Compound Library (e.g., 100,000+ compounds) Plate_Prep Assay Plate Preparation (384- or 1536-well) Compound_Library->Plate_Prep Compound_Dispensing Automated Compound Dispensing Plate_Prep->Compound_Dispensing Assay_Execution Biochemical or Cell-based Assay Compound_Dispensing->Assay_Execution Data_Acquisition High-Throughput Plate Reader Assay_Execution->Data_Acquisition Primary_Hits Primary Hits (e.g., >50% inhibition) Data_Acquisition->Primary_Hits Dose_Response Dose-Response Curves (IC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (Confirms Mechanism) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assesses Specificity) Orthogonal_Assay->Counter_Screen Validated_Hits Validated Hits Counter_Screen->Validated_Hits

Caption: General High-Throughput Screening Workflow.

Quantitative Data Summary

The following tables summarize the inhibitory activity of Crizotinib against various cancer cell lines harboring ALK, c-MET, or ROS1 alterations. These values can serve as a benchmark for HTS campaigns.

Table 1: Inhibitory Activity (IC50) of Crizotinib in ALK-Positive Cell Lines

Cell LineCancer TypeALK AlterationIC50 (µM)Reference
H3122NSCLCEML4-ALK< 1.0[20]
NCI-H929Multiple Myeloma-0.53 ± 0.04[11]

Table 2: Inhibitory Activity (IC50) of Crizotinib in c-MET Amplified Cell Lines

Cell LineCancer Typec-MET AlterationIC50 (nM)Reference
MKN45Gastric CancerAmplification< 200[17]
HSC58Gastric CancerAmplification< 200[17]
58As1Gastric CancerAmplification< 200[17]
SNU5Gastric CancerAmplification< 200[17]
Hs746TGastric CancerAmplification< 200[17]

Table 3: HTS Assay Performance Metrics

Assay TypeTargetZ'-FactorSignal-to-BackgroundReference
TR-FRET Kinase BindingEGFR> 0.5N/A[15]
AlphaScreenASK1 Signalosome0.88 ± 0.0411[21]
AlphaLISAPRMT50.7N/A[4]

Note: Z'-factor is a statistical measure of assay quality, where a value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13][18][22]

Experimental Protocols

The following are representative protocols for biochemical and cell-based HTS assays to identify inhibitors of ALK, c-MET, or ROS1. This compound should be used as a positive control.

Protocol 1: Biochemical Kinase Inhibition Assay using TR-FRET (LanthaScreen®)

This protocol is adapted for a 384-well format to measure the binding of a test compound to the kinase of interest.

Materials:

  • Recombinant human ALK, c-MET, or ROS1 kinase

  • LanthaScreen® Eu-anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Kinase Buffer

  • This compound (positive control)

  • Test compounds dissolved in DMSO

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.

  • Kinase/Antibody Preparation: Prepare a 2X solution of the kinase and Eu-anti-tag antibody in Kinase Buffer at the predetermined optimal concentrations.

  • Tracer Preparation: Prepare a 2X solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer at its predetermined optimal concentration.

  • Assay Assembly:

    • Add 5 µL of the 2X Kinase/Antibody solution to each well containing the plated compounds.

    • Add 5 µL of the 2X Tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Determine the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Fit the data to a four-parameter logistic model to determine the IC50 values.

    • Calculate the Z'-factor for the assay plate using the positive (this compound) and negative (DMSO) controls.

Protocol 2: Cell-Based Phosphorylation Assay using AlphaLISA® SureFire® Ultra™

This protocol is designed to measure the inhibition of target phosphorylation in a cellular context.

Materials:

  • Cancer cell line with a known ALK, c-MET, or ROS1 alteration (e.g., H3122 for ALK)

  • Cell culture medium and supplements

  • This compound (positive control)

  • Test compounds dissolved in DMSO

  • AlphaLISA® SureFire® Ultra™ kit for the specific phospho-protein target

  • 384-well cell culture plates

  • AlphaScreen-compatible plate reader

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and this compound in cell culture medium.

    • Treat the cells with the compounds for a predetermined time (e.g., 2 hours).

  • Cell Lysis:

    • Remove the culture medium and add 1X Lysis Buffer to each well.

    • Agitate the plate on a shaker for 10 minutes at room temperature.[1]

  • Assay Assembly:

    • Transfer 5 µL of cell lysate to a 384-well AlphaPlate™.

    • Add 5 µL of the Acceptor Mix (containing Acceptor beads and one of the specific antibodies) to each well.

    • Seal the plate and incubate for 1 hour at room temperature.[1]

  • Donor Bead Addition:

    • Add 5 µL of the Donor Mix (containing Streptavidin-coated Donor beads and the second, biotinylated antibody) to each well under subdued light.

    • Seal the plate and incubate for 1 hour at room temperature in the dark.[1]

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Determine the AlphaLISA signal for each well.

    • Calculate the percent inhibition of phosphorylation for each compound concentration relative to controls.

    • Determine the IC50 values by fitting the data to a dose-response curve.

    • Calculate the Z'-factor for the assay.

Conclusion

This compound is a potent and selective inhibitor of ALK, c-MET, and ROS1, making it an indispensable tool for high-throughput screening in cancer drug discovery. The protocols and data presented here provide a comprehensive guide for researchers to establish robust and reliable HTS assays. By leveraging these methodologies, scientists can accelerate the identification of novel kinase inhibitors with therapeutic potential. Careful assay optimization and validation, including the consistent use of appropriate controls like this compound, are paramount to the success of any screening campaign.

References

(S)-Crizotinib in Combination with Other Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib, a potent small-molecule tyrosine kinase inhibitor (TKI), is a well-established therapeutic agent targeting anaplastic lymphoma kinase (ALK), ROS1, and mesenchymal-epithelial transition factor (MET) alterations in various cancers, most notably in non-small cell lung cancer (NSCLC). The development of therapeutic resistance, however, remains a significant clinical challenge. To address this, extensive research has focused on combining crizotinib with other anti-cancer agents to enhance efficacy, overcome resistance, and broaden its therapeutic application. This document provides detailed application notes and protocols for studying (S)-Crizotinib in combination with other drugs, based on preclinical and clinical findings.

Note: The vast majority of published research refers to "crizotinib." It is widely understood that the biologically active enantiomer is (R)-crizotinib. The user's query for "this compound" may be a typographical error. The following information is based on the available literature for crizotinib.

Preclinical Combination Strategies and Supporting Data

Preclinical studies have explored the synergistic potential of crizotinib with a range of therapeutic modalities, including chemotherapy, other targeted inhibitors, and radiotherapy. These combinations aim to exploit different mechanisms of action to achieve enhanced anti-tumor activity.

Combination with Chemotherapy

The combination of crizotinib with conventional cytotoxic chemotherapy has shown promise in preclinical models, particularly in neuroblastoma.[1][2] This approach is based on the rationale that crizotinib can sensitize cancer cells to the cytotoxic effects of chemotherapy.

Table 1: Preclinical Efficacy of Crizotinib in Combination with Chemotherapy in Neuroblastoma Xenograft Models

Xenograft ModelALK StatusCombinationKey FindingsReference
NB-1643R1275Q mutation (crizotinib-sensitive)Crizotinib + Topotecan/CyclophosphamideInduced complete tumor remission for 14 weeks of treatment.[3][3]
SH-SY5YF1174L mutation (de novo crizotinib resistance)Crizotinib + Topotecan/CyclophosphamideResulted in rapid and sustained tumor regressions.[4][4]
Felix-PDXR1245C mutation (de novo crizotinib resistance)Crizotinib + Topotecan/CyclophosphamideAchieved and maintained complete responses.[1]

Table 2: In Vitro Synergy of Crizotinib with Chemotherapy in Neuroblastoma Cell Lines

Cell LineALK StatusCombinationSynergy (Combination Index)Reference
NB-1643R1275Q mutationCrizotinib + TopotecanCI < 1.0 (synergistic), particularly at lower doses.[5]
SH-SY5YF1174L mutationCrizotinib + TopotecanCI < 1.0 (synergistic).[5]
Combination with Other Targeted Therapies

Combining crizotinib with other targeted agents that inhibit parallel or downstream signaling pathways is a rational strategy to overcome resistance.

The combination of crizotinib and the mTOR inhibitor everolimus has demonstrated synergistic effects in preclinical models of anaplastic large cell lymphoma (ALCL) and lung adenocarcinoma.[6][7]

Table 3: Preclinical Efficacy of Crizotinib and Everolimus Combination

Cell LineCancer TypeCombinationKey FindingsReference
Karpas 299ALK+ ALCLCrizotinib + EverolimusSynergistically inhibited proliferation; increased G0/G1 cell-cycle arrest, DNA damage, and apoptosis.[6][6]
SU-DHL-1ALK+ ALCLCrizotinib + EverolimusPotently inhibited cell growth in a dose-dependent manner with synergistic effects.[6][6]
NCI-H2228ALK+ Lung AdenocarcinomaCrizotinib + EverolimusSynergistic cytotoxic effect.[8][8]
Combination with Radiotherapy

Preclinical evidence suggests that crizotinib can enhance the efficacy of radiotherapy in ALK-positive NSCLC models.[9]

Table 4: Preclinical Efficacy of Crizotinib and Radiotherapy Combination

Cell Line/ModelCancer TypeCombinationKey FindingsReference
H3122 (in vitro)ALK+ NSCLCCrizotinib + RadiotherapySynergistic anti-proliferative and pro-apoptotic effects.[9]
H3122 (xenograft)ALK+ NSCLCCrizotinib + RadiotherapyMost effective in reducing tumor proliferation, microvascular density, and perfusion.[9]

Clinical Combination Studies

Several clinical trials have evaluated the safety and efficacy of crizotinib in combination with other anti-cancer drugs.

Table 5: Summary of Key Clinical Trials of Crizotinib Combination Therapies

CombinationCancer TypePhaseKey Efficacy ResultsKey Safety FindingsReference
Crizotinib + ErlotinibAdvanced NSCLCIMTD: Crizotinib 150 mg BID + Erlotinib 100 mg QD. Two partial responses in patients with EGFR mutations.Frequent adverse events: diarrhea, rash, decreased appetite, fatigue. Dose-limiting toxicities: dehydration, diarrhea, dry eye, dysphagia, dyspepsia, esophagitis, vomiting.[10]
Crizotinib + Chemotherapy (Topotecan/Cyclophosphamide or Vincristine/Doxorubicin)Pediatric Refractory Solid Tumors/ALCLIRP2D of crizotinib with topotecan/cyclophosphamide: 215 mg/m²/dose BID. Objective responses observed.Grade ≥3 toxicities included nausea, dehydration, neutropenia, and thrombocytopenia.[1][4][1][4]
Crizotinib + ChemotherapyFirst-line ALK+ advanced NSCLCIII (PROFILE 1014)Significantly prolonged progression-free survival compared to chemotherapy (10.9 vs 7.0 months).[11][12]Adverse events consistent with known safety profile.[12][11][12]
Crizotinib + ChemotherapySecond-line ALK+ advanced NSCLCIII (PROFILE 1007)Improved progression-free survival (7.7 vs 3.0 months) and objective response rate (65% vs 20%) compared to chemotherapy.[11]No new safety signals identified.[11]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method

This protocol describes how to determine the synergistic, additive, or antagonistic effects of crizotinib in combination with another drug using the Combination Index (CI) as defined by the Chou-Talalay method.[3][10]

Materials:

  • Cancer cell line of interest

  • This compound

  • Combination drug

  • Complete cell culture medium

  • 96-well plates

  • MTT or other cell viability reagent

  • Plate reader

  • CompuSyn software or other software for CI calculation

Procedure:

  • Determine Single-Agent IC50:

    • Seed cells in 96-well plates at a predetermined optimal density.

    • After 24 hours, treat cells with a serial dilution of crizotinib and the combination drug separately.

    • Incubate for 72 hours (or a time course determined by cell doubling time).

    • Measure cell viability using an MTT assay.

    • Calculate the IC50 value for each drug.

  • Combination Treatment:

    • Based on the single-agent IC50 values, prepare serial dilutions of both drugs.

    • Treat cells with the drugs in combination at a constant ratio (e.g., based on the ratio of their IC50s) or in a checkerboard matrix of varying concentrations.

    • Include single-agent controls at the same concentrations used in the combination.

    • Incubate for 72 hours.

    • Measure cell viability.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use CompuSyn software to input the dose-effect data for the single agents and the combination.

    • The software will generate Combination Index (CI) values.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

    • Generate Fa-CI plots (CI versus fraction affected) and isobolograms to visualize the interaction over a range of effect levels.

cluster_workflow Synergy Assay Workflow A Determine Single-Agent IC50 B Combination Treatment (Constant Ratio or Checkerboard) A->B C Measure Cell Viability (e.g., MTT Assay) B->C D Calculate Fraction Affected (Fa) C->D E Analyze with CompuSyn Software D->E F Generate CI Values, Fa-CI Plots, and Isobolograms E->F cluster_western_blot Western Blot Workflow A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-pALK) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Imaging and Analysis H->I cluster_xenograft In Vivo Xenograft Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Drug Administration C->D E Tumor Volume Measurement D->E E->D Repeated Cycles F Endpoint and Tumor Excision E->F G Data Analysis F->G cluster_pathway ALK/MET Signaling and Combination Inhibition Crizotinib Crizotinib ALK_MET ALK / MET Crizotinib->ALK_MET Inhibits Everolimus Everolimus mTOR mTOR Everolimus->mTOR Inhibits PI3K PI3K ALK_MET->PI3K ERK ERK ALK_MET->ERK AKT AKT PI3K->AKT AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK->Proliferation

References

Application Notes and Protocols for Assessing (S)-Crizotinib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Crizotinib is the (S)-enantiomer of Crizotinib, a potent multi-targeted tyrosine kinase inhibitor. Crizotinib is approved for the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements.[1][2][3] It also demonstrates inhibitory activity against c-MET (hepatocyte growth factor receptor).[1][4][5] The primary mechanism of action for Crizotinib involves the inhibition of these receptor tyrosine kinases, which blocks downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/MEK/ERK and JAK/STAT3 pathways.[6][7]

Recent research has unveiled a novel antitumor mechanism for this compound in NSCLC that is independent of MTH1 inhibition. This mechanism involves the induction of reactive oxygen species (ROS) and subsequent activation of the endoplasmic reticulum (ER) stress pathway, leading to apoptosis.[8] These application notes provide a comprehensive protocol for assessing the efficacy of this compound, encompassing both its established tyrosine kinase inhibitory activity and its unique ROS-mediated effects.

Experimental Workflow for Efficacy Assessment

The following diagram outlines a comprehensive workflow for the preclinical assessment of this compound efficacy, from initial in vitro screening to in vivo validation.

G cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Efficacy Assessment cluster_2 Data Analysis and Interpretation A Cell Line Selection (e.g., ALK+, ROS1+, c-MET amplified) B Cell Viability Assays (MTT, CellTiter-Glo) A->B E ROS Detection Assays (DCFH-DA) A->E C Apoptosis Assays (Annexin V/PI, Caspase-3/7) B->C G Xenograft/PDX Model Establishment B->G Lead Compound Progression L IC50 Determination B->L D Western Blotting (p-ALK, p-MET, p-STAT3, p-ERK) C->D F ER Stress Analysis (Western Blot for CHOP, GRP78) E->F H Dosing and Administration G->H I Tumor Growth Monitoring H->I J Pharmacodynamic Analysis (Immunohistochemistry) I->J M Statistical Analysis of Tumor Growth I->M K Toxicity Assessment J->K N Correlation of Biomarkers with Response J->N

Caption: Overall workflow for preclinical evaluation of this compound.

Signaling Pathways Targeted by this compound

This compound, like its racemate, targets the ALK and c-MET receptor tyrosine kinases, leading to the inhibition of downstream signaling cascades that promote cancer cell proliferation and survival.

ALK Signaling Pathway Inhibition

ALK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EML4_ALK EML4-ALK Fusion Protein GRB2_SOS GRB2/SOS EML4_ALK->GRB2_SOS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK Crizotinib This compound Crizotinib->EML4_ALK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival

Caption: Inhibition of the EML4-ALK signaling pathway by this compound.

c-MET Signaling Pathway Inhibition

cMET_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cMET c-MET Receptor GAB1 GAB1 cMET->GAB1 STAT3 STAT3 cMET->STAT3 HGF HGF HGF->cMET Crizotinib This compound Crizotinib->cMET RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Motility Cell Motility ERK->Motility AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3->Survival

Caption: Inhibition of the HGF/c-MET signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Crizotinib, which can serve as a benchmark for assessing the efficacy of this compound.

Table 1: In Vitro Efficacy of Crizotinib

Cell LineTargetAssayIC50 (nM)Reference
H3122ALK+ NSCLCCell Viability~25[9]
H2228ALK+ NSCLCCell Viability~50[9]
GTL-16c-MET amplifiedCell Viability~5[5]
MKN-45c-MET amplifiedCell Viability~10[10]

Table 2: Clinical Efficacy of Crizotinib in ALK-Positive NSCLC

Study PhaseNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Phase 114960.8%9.7 months[11]
Phase 3 (PROFILE 1014)34374%10.9 months[12]
Meta-analysis6 trials61.2%8.6 months[13]

Table 3: Clinical Efficacy of Crizotinib in ROS1-Rearranged NSCLC

Study PhaseNumber of PatientsObjective Response Rate (ORR)6-month PFS ProbabilityReference
Phase 1 Expansion3156%71%[14]
Real-world study4372.1%20.9 months (median)[15]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H460, H1975, A549 for NSCLC)[8]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Kinases

Objective: To assess the inhibitory effect of this compound on the phosphorylation of ALK, c-MET, and their downstream effectors.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-MET, anti-MET, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 2-6 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the induction of intracellular ROS by this compound.[8]

Materials:

  • Cancer cell lines

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

  • An increase in fluorescence indicates an increase in intracellular ROS levels.

Protocol 4: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • This compound formulation for oral gavage

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into control and treatment groups.

  • Administer this compound or vehicle control daily via oral gavage. A typical dose for Crizotinib in mouse models is 100 mg/kg.[16]

  • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-ALK, Ki-67).

  • Plot tumor growth curves and perform statistical analysis to determine the significance of tumor growth inhibition.

Conclusion

The provided protocols offer a robust framework for the comprehensive evaluation of this compound efficacy. By combining assays that assess its canonical tyrosine kinase inhibitory activity with those that investigate its unique ROS-inducing properties, researchers can gain a thorough understanding of its anti-cancer mechanisms. The integration of in vitro and in vivo models is crucial for translating preclinical findings into potential clinical applications.

References

Troubleshooting & Optimization

(S)-Crizotinib solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Crizotinib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the (S)-enantiomer of Crizotinib and is a potent inhibitor of MTH1 (MutT homolog 1), also known as NUDT1.[1] Unlike its (R)-enantiomer which targets ALK/c-MET, this compound's therapeutic potential is being explored in the context of MTH1 inhibition for cancer therapy. Like many small molecule inhibitors, this compound has poor aqueous solubility, which can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and leading to inconsistent experimental results.

Q2: What are the known solubility properties of this compound?

This compound is sparingly soluble in aqueous buffers and demonstrates pH-dependent solubility. It is more soluble in organic solvents. The table below summarizes the available solubility data.

SolventSolubilityNotes
DMSO~5 mg/mL[1]Warming may be required for complete dissolution.[1]
Ethanol~0.5 mg/mlData for (R)-Crizotinib, likely similar for (S)-enantiomer.[2]
Dimethyl formamide (DMF)~5 mg/mlData for (R)-Crizotinib, likely similar for (S)-enantiomer.[2]
Aqueous Buffers (e.g., PBS pH 7.2)Sparingly soluble[2]For (R)-Crizotinib, approximately 0.5 mg/ml in a 1:1 DMF:PBS solution.[2]
Water< 0.1 mg/mLGenerally considered insoluble.

Q3: How does pH affect the solubility of Crizotinib?

Crizotinib demonstrates pH-dependent solubility, with higher solubility at lower pH values. For instance, the solubility is greater than 10 mg/mL at pH 1.6 and less than 0.1 mg/mL at pH 8.2. This is an important consideration for oral formulation development and for in vitro assays performed at physiological pH.

Troubleshooting Guides

Issue 1: Preparing a Stock Solution of this compound

Problem: I am having difficulty dissolving this compound powder to make a concentrated stock solution.

Solution:

  • Solvent Selection: Due to its poor aqueous solubility, it is recommended to use a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare stock solutions.

  • Warming: Gentle warming (e.g., to 37°C) and vortexing can aid in the dissolution of this compound in DMSO.

  • Sonication: If the compound still does not fully dissolve, brief sonication in a water bath can help to break up any aggregates.

  • Fresh Solvent: Ensure that the DMSO used is fresh and anhydrous, as absorbed moisture can reduce the solubility of the compound.

Issue 2: Precipitation of this compound in Aqueous Media for In Vitro Assays

Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium or assay buffer.

Solution:

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several strategies to mitigate precipitation:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, vortexing gently, and then add this intermediate dilution to the final volume.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and its effect on solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Use of a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the assay buffer can help to maintain the solubility of the compound. This should be tested for compatibility with your specific assay.

  • Pre-warming the Medium: Warming the cell culture medium or assay buffer to 37°C before adding the this compound stock solution can sometimes help to prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 450.34 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.50 mg of this compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. For a 10 mM solution from 4.50 mg, add 1 mL of DMSO.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes and vortex again.

  • If necessary, sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubility Enhancement using Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion to improve the aqueous dissolution of this compound.

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, or a Soluplus®)

  • A common volatile solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol, or a mixture).

  • Rotary evaporator or a vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Preparation of the Solution:

    • Accurately weigh the this compound and the chosen hydrophilic carrier in a predetermined ratio (e.g., 1:5 drug-to-carrier ratio by weight).

    • Dissolve both components in a minimal amount of the common solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

    • Continue evaporation until a solid film is formed on the inner wall of the flask and no residual solvent is visible.

  • Drying:

    • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any remaining solvent.

  • Pulverization and Sieving:

    • Scrape the dried solid dispersion from the flask.

    • Gently grind the solid mass into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.

  • Characterization:

    • The resulting solid dispersion powder should be characterized for its dissolution properties in aqueous media compared to the pure drug.

Visualizations

MTH1 Signaling Pathway

Caption: MTH1 hydrolyzes oxidized dNTPs, preventing their incorporation into DNA and subsequent damage.

Experimental Workflow for Solubility Assessment

Solubility_Assessment_Workflow start Start: This compound Powder prepare_stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock kinetic_sol Kinetic Solubility Test (e.g., Nephelometry) prepare_stock->kinetic_sol thermo_sol Thermodynamic Solubility Test (Shake-flask method) prepare_stock->thermo_sol analyze_kinetic Analyze Turbidity/ Precipitation kinetic_sol->analyze_kinetic analyze_thermo Analyze Supernatant Concentration (e.g., HPLC) thermo_sol->analyze_thermo solubility_data Solubility Data (mg/mL or µM) analyze_kinetic->solubility_data analyze_thermo->solubility_data end End solubility_data->end

Caption: A general workflow for determining the kinetic and thermodynamic solubility of this compound.

Troubleshooting Logic for Compound Precipitation

Precipitation_Troubleshooting start Compound Precipitates in Aqueous Buffer? check_dmso Final DMSO Concentration > 0.5%? start->check_dmso check_dilution Direct Dilution of Stock? check_dmso->check_dilution No reduce_dmso Reduce Final DMSO Concentration check_dmso->reduce_dmso Yes check_temp Is the Buffer Cold? check_dilution->check_temp No stepwise_dilution Use Stepwise Dilution check_dilution->stepwise_dilution Yes still_precipitates Still Precipitates? check_temp->still_precipitates No warm_buffer Pre-warm Buffer to 37°C check_temp->warm_buffer Yes consider_formulation Consider Solubility Enhancement (e.g., Solid Dispersion) still_precipitates->consider_formulation success Problem Solved reduce_dmso->success stepwise_dilution->success warm_buffer->success

References

Technical Support Center: Optimizing (S)-Crizotinib Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (S)-Crizotinib in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help optimize your experimental design and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cancer cell lines?

A1: Unlike its (R)-enantiomer which targets ALK, MET, and ROS1, this compound's anti-tumor activity is primarily attributed to the induction of reactive oxygen species (ROS). This increase in intracellular ROS leads to lethal endoplasmic reticulum (ER) stress, subsequently triggering apoptosis in cancer cells. Notably, this mechanism appears to be independent of MTH1 (mutT homologue 1) inhibition, a previously suggested target.[1]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: For initial cell viability assays, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on studies with non-small cell lung cancer (NSCLC) cell lines such as NCI-H460, H1975, and A549, a starting range of 0.625 µM to 80 µM can be effective.[1] For subsequent mechanistic studies, concentrations around the determined IC50 value are typically used. For example, concentrations of 10 µM, 20 µM, and 30 µM have been used to induce apoptosis and ER stress in NSCLC cells.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO to a concentration of 10 mM or higher. For example, a 10 mM stock can be made by dissolving 4.50 mg of this compound (MW: 450.34 g/mol ) in 1 mL of DMSO. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or -80°C for up to two years.[3] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.

Q4: What are some key signaling pathways affected by this compound treatment?

A4: this compound treatment initiates a cascade of events beginning with an increase in intracellular ROS. This oxidative stress triggers the unfolded protein response (UPR) and ER stress, characterized by the upregulation of proteins such as ATF4 and CHOP.[4] Prolonged ER stress ultimately leads to apoptosis, which can be observed by changes in the ratio of apoptotic regulatory proteins like Bcl-2 and Bax.[1][3]

Data Presentation

Table 1: IC50 Values of this compound in NSCLC Cell Lines (24-hour treatment)

Cell LineIC50 (µM)
NCI-H46014.29
H197516.54
A54911.25

Data sourced from a study by Dai et al. (2017).[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDuration
-20°C1 year
-80°C2 years

Information based on manufacturer recommendations.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed 8 x 10³ cells per well in a 96-well plate and allow them to attach for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Staining)
  • Cell Seeding: Plate 5 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound for the specified time.

  • Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[1]

  • Cell Harvesting: Wash the cells three times with ice-cold PBS. Harvest the cells by trypsinization.

  • Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence using a flow cytometer with excitation at 488 nm and emission at 525 nm.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding: Seed 2.5 x 10⁵ cells per well in a 6-well plate and allow them to attach for 24 hours.

  • Treatment: Treat the cells with the desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both the floating and adherent cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound Precipitation in Media The concentration of this compound exceeds its solubility in the aqueous culture medium. The final DMSO concentration may be too low to maintain solubility.Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration. Ensure the final DMSO concentration is at least 0.1% but does not exceed the toxic level for your cells (typically <0.5%).[5] Vortex the diluted solution thoroughly before adding it to the cells.
Inconsistent or Not Reproducible Results 1. Lot-to-lot variability of this compound.2. Inconsistent cell health or passage number.3. Variations in incubation times or reagent preparation.1. Test each new lot of this compound to confirm its IC50 value.2. Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase before starting the experiment.3. Strictly adhere to standardized protocols for all experimental steps.
High Background in ROS Assay 1. Autofluorescence of the compound.2. Spontaneous oxidation of the DCFH-DA probe.3. Phenol red in the culture medium can interfere with fluorescence.1. Run a control with this compound in cell-free medium to check for autofluorescence.2. Prepare the DCFH-DA solution fresh and protect it from light.3. Use phenol red-free medium during the staining and measurement steps.
Unexpected Cytotoxicity at Low Concentrations 1. The specific cell line is highly sensitive to this compound.2. The final DMSO concentration is too high.3. Contamination of the cell culture.1. Perform a wider range dose-response curve to determine the accurate IC50.2. Always include a vehicle control with the same DMSO concentration as your highest treatment concentration to assess the effect of the solvent alone.3. Regularly check cell cultures for any signs of contamination.

Mandatory Visualization

G S_Crizotinib This compound ROS ↑ Intracellular ROS S_Crizotinib->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Apoptosis Apoptosis ER_Stress->Apoptosis ATF4 ↑ ATF4 UPR->ATF4 CHOP ↑ CHOP ATF4->CHOP Bcl2_Bax ↓ Bcl-2 / ↑ Bax Ratio CHOP->Bcl2_Bax Bcl2_Bax->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Troubleshooting (S)-Crizotinib Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the off-target effects of (S)-Crizotinib. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target of this compound?

While (R)-Crizotinib is a potent inhibitor of ALK, ROS1, and MET tyrosine kinases, the (S)-enantiomer has negligible activity against these targets. The primary and most well-characterized off-target of this compound is MutT Homolog 1 (MTH1) , a nucleotide-sanitizing enzyme. This compound is a potent inhibitor of MTH1.

Q2: Are there other potential off-target effects of this compound?

Q3: My cells are showing unexpected levels of apoptosis after treatment with this compound. What could be the cause?

Unexpected apoptosis could be due to MTH1 inhibition, leading to the incorporation of damaged nucleotides into DNA and subsequent cell death. Alternatively, it could be an MTH1-independent effect involving the induction of ROS and ER stress. It is recommended to investigate these pathways to determine the underlying mechanism in your specific cell model.

Q4: I am observing cellular effects at concentrations of this compound that are much lower/higher than the reported IC50 for MTH1 inhibition. Why might this be?

Discrepancies between the biochemical IC50 for MTH1 and the effective concentration in your cellular assay can arise from several factors, including:

  • Cellular permeability and efflux: The compound may not be efficiently entering the cells or may be actively pumped out.

  • Off-target effects: At higher concentrations, other off-target kinases or cellular processes might be affected, leading to the observed phenotype.

  • Cellular context: The specific genetic and proteomic background of your cell line can influence its sensitivity to MTH1 inhibition or other off-target effects.

Q5: How can I distinguish between on-target (MTH1) and off-target effects in my experiments?

To differentiate between on-target and off-target effects, consider the following experimental approaches:

  • Rescue experiments: Overexpress a resistant MTH1 mutant in your cells. If the observed phenotype is rescued, it is likely an on-target effect.

  • Use of structurally unrelated MTH1 inhibitors: Compare the effects of this compound with other validated MTH1 inhibitors that have a different chemical scaffold.

  • Investigate off-target pathways: Assess markers of ROS production and ER stress to determine if these MTH1-independent pathways are activated.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

Issue: You observe significant cell death in your experiments with this compound that doesn't correlate with expected MTH1 inhibition kinetics or occurs in MTH1-independent cell lines.

Possible Cause: Off-target effects, primarily the induction of ROS and ER stress.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Cytotoxicity A Unexpected Cell Death Observed B Measure Cellular ROS Levels A->B C Assess ER Stress Markers A->C D ROS Levels Elevated? B->D E ER Stress Markers Induced? C->E F Co-treat with ROS Scavenger (e.g., NAC) D->F Yes L Investigate Other Off-Targets (Kinase Profiling) D->L No G Co-treat with ER Stress Inhibitor (e.g., TUDCA) E->G Yes E->L No H Cytotoxicity Rescued? F->H I Cytotoxicity Rescued? G->I J Conclusion: Cytotoxicity is ROS-mediated H->J Yes H->L No K Conclusion: Cytotoxicity is ER Stress-mediated I->K Yes I->L No

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

Materials:

  • Cells of interest

  • This compound

  • DCFH-DA (prepare a 10 mM stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Positive control (e.g., H₂O₂)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, a positive control (H₂O₂), and a vehicle control for the desired duration.

  • Staining: a. Remove the treatment media and wash the cells once with warm PBS. b. Prepare a 10 µM working solution of DCFH-DA in serum-free medium. c. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement: a. Remove the DCFH-DA solution and wash the cells twice with warm PBS. b. Add 100 µL of PBS to each well. c. Immediately measure the fluorescence using a plate reader.

  • Data Analysis: Subtract the background fluorescence from the vehicle control wells and normalize the fluorescence intensity of the treated wells to the control.

This protocol describes the detection of key ER stress markers (ATF4, p-eIF2α, and CHOP) by western blotting.

Materials:

  • Cells of interest

  • This compound

  • Positive control (e.g., Tunicamycin or Thapsigargin)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-ATF4

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Mouse anti-CHOP

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with this compound or a positive control for the desired time. b. Wash cells with ice-cold PBS and lyse them in lysis buffer. c. Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibodies overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Quantitative Data

The following table summarizes the binding affinities (Kd values) of Crizotinib (racemic mixture) against a panel of kinases, as determined by the KINOMEscan® assay. This data can help identify potential off-target kinases that might be relevant for this compound. Kinases with low Kd values indicate stronger binding.

Target KinaseKd (nM)
ALK < 3
ROS1 < 3
MET < 3
AXL13
TYRO315
MER21
FLT333
TRKA41
TRKB50
TRKC58
KIT83
PDGFRα120
PDGFRβ150
VEGFR2260
TIE2310
FAK450
Data is illustrative and compiled from publicly available KINOMEscan® results for Crizotinib. Actual values may vary between different assay platforms.

Signaling Pathways

The diagrams below illustrate the known on-target and potential off-target signaling pathways of this compound.

G cluster_0 This compound Signaling Pathways cluster_1 Primary Off-Target Pathway cluster_2 Potential MTH1-Independent Pathway SCriz This compound MTH1 MTH1 SCriz->MTH1 Inhibits ROS Cellular ROS SCriz->ROS Induces Oxidized_dNTPs Oxidized dNTPs MTH1->Oxidized_dNTPs Sanitizes DNA_Damage DNA Damage Oxidized_dNTPs->DNA_Damage Incorporation into DNA Apoptosis1 Apoptosis DNA_Damage->Apoptosis1 ER_Stress ER Stress ROS->ER_Stress Induces UPR Unfolded Protein Response ER_Stress->UPR CHOP CHOP Induction UPR->CHOP Apoptosis2 Apoptosis CHOP->Apoptosis2

Caption: this compound signaling pathways.

Technical Support Center: Improving the Bioavailability of (S)-Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of (S)-Crizotinib.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the approved drug, Crizotinib (Xalkori®)?

This compound is the (S)-enantiomer of Crizotinib. While structurally similar to its (R)-enantiomer (the active component in Xalkori®), it has a different primary pharmacological target. Instead of inhibiting ALK, MET, and ROS1, this compound is a highly selective inhibitor of MTH1 (NUDT1), an enzyme that removes oxidized nucleotides to prevent DNA damage in cancer cells. This distinct mechanism of action makes it a subject of interest for novel cancer therapies.

Q2: What are the main challenges affecting the oral bioavailability of this compound?

While specific data for the (S)-enantiomer is limited, the physicochemical properties of the racemic mixture suggest the primary challenges are:

  • Poor Aqueous Solubility: Crizotinib's solubility is pH-dependent, decreasing significantly from over 10 mg/mL at pH 1.6 to less than 0.1 mg/mL at pH 8.2.[] This low solubility in the neutral to alkaline environment of the intestines can limit its dissolution and subsequent absorption.

  • First-Pass Metabolism: Crizotinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5.[2][3][4] This significant first-pass effect can reduce the amount of active drug reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: Crizotinib is a substrate for the P-gp efflux pump.[2][3] This transporter can actively pump the drug out of intestinal cells back into the gut lumen, further limiting its net absorption.

Q3: What is the absolute oral bioavailability of Crizotinib?

The mean absolute oral bioavailability of Crizotinib (racemic mixture) is approximately 43%, with a range of 32% to 66%.[4][5][6] Peak plasma concentrations are typically reached within 4 to 6 hours after a single dose.[3][4][7] It is reasonable to assume that this compound faces similar bioavailability constraints.

Section 2: Troubleshooting Guide for Preclinical Experiments

Q2.1: Problem: Poor in vitro dissolution of my this compound formulation.

Possible Cause: The inherent low solubility of the compound in neutral or alkaline pH, simulating intestinal conditions.

Troubleshooting Steps:

  • Particle Size Reduction: Is your API micronized? Reducing particle size increases the surface area available for dissolution.[8][9] Consider techniques like nano-milling or high-pressure homogenization.

  • pH Modification: In your dissolution medium, are you accounting for the pH-dependent solubility? Test dissolution in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8) to understand the dissolution profile across the GI tract.

  • Formulation Strategy: A simple powder formulation may be insufficient. Explore enabling technologies designed for poorly soluble drugs.

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®) can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[10][11]

    • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[10][12]

    • Complexation: Using cyclodextrins can form inclusion complexes that enhance the aqueous solubility of the drug.[12][13]

Q2.2: Problem: High variability in plasma concentrations in animal studies.

Possible Cause: Food effects, inconsistent GI transit, or formulation instability.

Troubleshooting Steps:

  • Control Feeding Schedule: For racemic Crizotinib, a high-fat meal reduced AUC and Cmax by about 14%, which was not considered clinically significant.[3][5][14] However, in preclinical models, the presence or absence of food can cause significant variability. Standardize the feeding schedule (e.g., fasted or fed state) for all animals in the study.

  • Evaluate Formulation Robustness: Does your formulation perform consistently? For example, if using a lipid-based system, ensure it emulsifies rapidly and consistently upon dilution in aqueous media. For solid dispersions, confirm that the drug does not recrystallize upon storage or during dissolution.

  • Consider pH-Modifying Excipients: Since solubility is highly pH-dependent, co-formulating with acidifiers (e.g., citric acid, tartaric acid) may help create an acidic microenvironment to promote dissolution in the upper small intestine.

Q2.3: Problem: In vivo exposure (AUC) is significantly lower than predicted from in vitro data.

Possible Cause: Significant first-pass metabolism or P-gp efflux in vivo.

Troubleshooting Steps:

  • Assess Metabolic Stability: Conduct an in vitro liver microsomal stability assay. This will provide a rate of metabolic turnover. Since Crizotinib is a known CYP3A4/5 substrate, high turnover would suggest that first-pass metabolism is a major barrier.[4]

  • Investigate P-gp Efflux: Use in vitro cell-based assays (e.g., Caco-2 permeability assay) to determine the efflux ratio of this compound. A high efflux ratio indicates that P-gp is actively limiting its absorption.

  • Co-administration with Inhibitors (Experimental): In preclinical studies, co-dosing with a known CYP3A4 inhibitor (e.g., ketoconazole) or a P-gp inhibitor (e.g., verapamil) can help confirm the extent to which these pathways limit bioavailability. A significant increase in exposure would validate these as key barriers. Note: Crizotinib itself is a moderate CYP3A inhibitor.[14][15]

  • Targeted Formulation Strategies:

    • Nanoformulations: Encapsulating this compound in nanoparticles can protect it from premature metabolism and may alter its interaction with efflux pumps.[16][17]

    • Inclusion of Excipients: Some formulation excipients, such as certain surfactants (e.g., Tween 80), can act as mild P-gp inhibitors.[17]

Section 3: Data and Experimental Protocols

Data Presentation

Table 1: Physicochemical & Pharmacokinetic Properties of Crizotinib (Note: Data is for the racemic mixture and serves as a proxy for this compound)

ParameterValueReference
Molecular FormulaC₂₁H₂₂Cl₂FN₅O[18]
Molecular Weight450.3 g/mol [18]
SolubilitypH-dependent: >10 mg/mL (pH 1.6) to <0.1 mg/mL (pH 8.2)[]
Absolute Bioavailability~43% (Range: 32-66%)[4][5][6]
Tmax (Time to Peak)4-6 hours[3][4][7]
Plasma Protein Binding~91%[3][4][7]
Primary MetabolismCYP3A4/5[2][3][4]
Efflux TransporterP-glycoprotein (P-gp) Substrate[2][3]

Table 2: Example Data for Crizotinib-Loaded Polymeric Nanoparticles (Source: Adapted from a study on Crizotinib nanoformulations)[17]

ParameterOptimized Formulation Value
Particle Size142 nm
Zeta Potential-31.9 mV
Entrapment Efficiency82.35%
In Vitro Drug Release (at 48h)60.69%
Key Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanoparticles via Nano-precipitation

This protocol is a general guideline based on methodologies for formulating poorly soluble drugs into polymeric nanoparticles.[17]

Materials:

  • This compound

  • Polymer: Poly(lactic-co-glycolic acid) (PLGA) or Stearic Acid/Polyethylene Glycol[17]

  • Organic Solvent: Acetone or Dichloromethane

  • Aqueous Phase: Deionized water

  • Surfactant: Tween 80 or Poloxamer 188

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer (e.g., PLGA) in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., 1% w/v Tween 80) in deionized water.

  • Nano-precipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the water leads to the precipitation of the polymer and encapsulation of the drug into nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension (e.g., for 3-4 hours at room temperature) to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase containing the free drug and excess surfactant. Wash the pellet by resuspending in deionized water and centrifuging again. Repeat this step 2-3 times.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry.

  • Characterization: Analyze the resulting nanoparticles for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vitro Caco-2 Permeability Assay for P-gp Efflux

This assay assesses the intestinal permeability and potential for active efflux of a compound.

Procedure:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add this compound solution (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Add this compound solution to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Take samples from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A to B and B to A).

    • Calculate the Efflux Ratio = Papp (B to A) / Papp (A to B) .

    • An efflux ratio > 2 is generally considered indicative of active efflux.

Section 4: Visualizations

MTH1_Pathway MTH1 Signaling Pathway and this compound Inhibition cluster_normal Normal MTH1 Function ROS Reactive Oxygen Species (ROS) GTP Guanosine Triphosphate (dGTP) ROS->GTP Oxidative Stress in Cancer Cells Oxidized_GTP Oxidized Nucleotides (8-oxo-dGTP) MTH1 MTH1 Enzyme (NUDT1) Oxidized_GTP->MTH1 Substrate DNA_Polymerase DNA Polymerase Oxidized_GTP->DNA_Polymerase MTH1 Inhibition Allows Incorporation Sanitized_Pool Sanitized Nucleotide Pool (dGMP) MTH1->Sanitized_Pool Hydrolysis SCrizotinib This compound SCrizotinib->MTH1 Inhibition DNA_Damage DNA Damage & Strand Breaks DNA_Polymerase->DNA_Damage DNA_Repair Base Excision Repair Apoptosis Cancer Cell Death (Apoptosis) DNA_Damage->Apoptosis Sanitized_Pool->DNA_Polymerase Safe Incorporation into DNA

Caption: this compound inhibits the MTH1 enzyme, leading to DNA damage and apoptosis in cancer cells.

Nanoprecipitation_Workflow Experimental Workflow: Nano-precipitation Method start Start prep_org 1. Prepare Organic Phase Dissolve this compound & Polymer in organic solvent (e.g., Acetone) start->prep_org precip 3. Nano-precipitation Add organic phase dropwise to aqueous phase under constant stirring prep_org->precip prep_aq 2. Prepare Aqueous Phase Dissolve Surfactant (e.g., Tween 80) in deionized water prep_aq->precip evap 4. Solvent Evaporation Stir suspension for 3-4 hours to remove organic solvent precip->evap purify 5. Purification & Collection Centrifuge to pellet nanoparticles, wash, and resuspend evap->purify lyo 6. Lyophilization (Optional) Freeze-dry with cryoprotectant for long-term storage purify->lyo char 7. Characterization Analyze Size, Zeta Potential, Entrapment Efficiency, Drug Release purify->char For immediate use lyo->char end End char->end

Caption: Workflow for preparing this compound polymeric nanoparticles via nano-precipitation.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Bioavailability start Start: Low in vivo Bioavailability Observed q1 Is in vitro dissolution rate-limiting? start->q1 a1_yes Yes q1->a1_yes Yes sol_strat Implement Solubility Enhancement: - Particle size reduction - Amorphous solid dispersions - Lipid-based formulations (SEDDS) - Cyclodextrin complexation q1->sol_strat Yes a1_no No q1->a1_no No q2 Is the compound a P-gp substrate? q1->q2 No retest_sol Re-evaluate in vivo sol_strat->retest_sol end Problem likely complex. Consider combined effects or re-evaluate ADME properties. retest_sol->end Still Low a2_yes Yes q2->a2_yes Yes pgp_strat Address P-gp Efflux: - Use excipients that inhibit P-gp (e.g., Tween 80, Pluronics) - Nanoformulations to bypass efflux q2->pgp_strat Yes a2_no No q2->a2_no No q3 Is metabolic stability low? q2->q3 No pgp_strat->retest_sol a3_yes Yes q3->a3_yes Yes met_strat Address First-Pass Metabolism: - Nanoencapsulation to protect drug - Investigate alternative routes (if oral is not feasible) q3->met_strat Yes a3_no No q3->a3_no No q3->end No met_strat->retest_sol

References

(S)-Crizotinib experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (S)-Crizotinib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is the (S)-enantiomer of the clinically approved anticancer agent (R)-Crizotinib (Xalkori®). Unlike its (R)-enantiomer, which primarily targets ALK, MET, and ROS1 tyrosine kinases, this compound is a highly selective inhibitor of the human mutT homolog 1 (MTH1), also known as NUDT1, with an IC50 value of 330 nM.[1][2] MTH1 is an enzyme that hydrolyzes oxidized purine nucleoside triphosphates, preventing their incorporation into DNA and thereby averting DNA damage.[1]

Recent studies have also shown that this compound can induce apoptosis in human non-small cell lung cancer (NSCLC) cells by increasing intracellular levels of reactive oxygen species (ROS), which leads to endoplasmic reticulum (ER) stress.[3] This pro-apoptotic effect has been observed to be independent of MTH1 inhibition.[3]

Q2: Why am I observing different results compared to studies using (R)-Crizotinib?

The two enantiomers of Crizotinib have distinct pharmacological profiles. (R)-Crizotinib is a potent inhibitor of ALK, MET, and ROS1 receptor tyrosine kinases.[4][5][6] In contrast, the (S)-enantiomer has negligible activity against these kinases and instead selectively inhibits MTH1.[1][2][3] Therefore, experiments using this compound are expected to yield different biological outcomes compared to those using the (R)-enantiomer. It is crucial to ensure the enantiomeric purity of the Crizotinib sample to avoid confounding results.

Q3: What are the recommended storage and handling conditions for this compound?

This compound is typically supplied as a white to beige powder and should be stored at room temperature.[1] For creating stock solutions, it is soluble in DMSO (at 5 mg/mL with warming) and DMF.[1][7] Aqueous solutions are not recommended for long-term storage; for maximum solubility in aqueous buffers, it is advised to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[7] Stability studies on Crizotinib have shown that it is susceptible to degradation under oxidative conditions.[8][9] Therefore, it is important to protect it from excessive light and oxidizing agents.

Troubleshooting Guide

Issue 1: High variability in experimental results.

Potential Cause Troubleshooting Steps
Enantiomeric Purity Verify the enantiomeric purity of your this compound sample using chiral HPLC.[10][11][12] Contamination with the (R)-enantiomer can lead to off-target effects on ALK, MET, and ROS1.
Compound Stability Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles. Crizotinib is known to be sensitive to oxidative stress.[8][9]
Cell Line Heterogeneity Ensure consistent cell passage numbers and culture conditions. Genetic drift in cell lines can alter their response to treatment.
Assay Conditions Standardize all assay parameters, including incubation times, reagent concentrations, and detection methods. Use appropriate positive and negative controls in every experiment.[13]

Issue 2: Lack of expected cellular activity.

Potential Cause Troubleshooting Steps
Incorrect Cell Model The cellular effects of this compound, particularly its ROS-inducing and ER stress-mediated apoptosis, may be cell-type specific.[3] Confirm that your chosen cell line is appropriate for studying the intended pathway.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. IC50 values can vary between different cell lines.[3]
Target Expression Levels If investigating MTH1-dependent effects, confirm the expression level of MTH1 in your cell line, as this could influence the cellular response.
Compound Inactivity Test the activity of your this compound stock in a validated positive control assay to ensure it is active.

Issue 3: Observing off-target effects.

Potential Cause Troubleshooting Steps
Contamination with (R)-enantiomer As mentioned in Issue 1, verify the enantiomeric purity of your compound.
Non-specific Kinase Inhibition While this compound is highly selective for MTH1 over many kinases, at high concentrations, it may exhibit off-target inhibition of other kinases.[2] It is advisable to use the lowest effective concentration.
MTH1-Independent Mechanisms This compound is known to induce ROS and ER stress, which can have broad cellular effects independent of MTH1 inhibition.[3] Include controls to assess these alternative mechanisms, such as co-treatment with antioxidants.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Crizotinib Enantiomers

CompoundTargetAssay TypeIC50 (nM)Reference
This compound MTH1 (NUDT1)Catalytic Assay330[1][2]
(R)-Crizotinib c-MetCell-based8[7]
(R)-Crizotinib ALKCell-based20[7]
(R)-Crizotinib MTH1 (NUDT1)Catalytic Assay>5,000[2]

Table 2: Cell Viability IC50 Values for this compound in NSCLC Cell Lines (24h treatment)

Cell LineIC50 (µM)Reference
NCI-H46014.29[3]
H197516.54[3]
A54911.25[3]

Experimental Protocols

1. Chiral HPLC for Enantiomeric Purity Analysis

This protocol is adapted from a validated method for the separation of Crizotinib enantiomers.[10][11]

  • Column: Chiralcel OD-H (25 cm x 0.46 cm, 5 µm)

  • Mobile Phase: n-hexane:isopropyl alcohol:methanol:diethyl amine (40:30:30:0.5 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 268 nm

  • Column Temperature: 30°C[12]

  • Expected Retention Times:

    • This compound: ~4.9 min

    • (R)-Crizotinib: ~6.1 min

2. Cellular ROS Production Assay

This protocol outlines a general method to measure intracellular ROS levels.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time. Include a positive control such as H₂O₂.

  • Staining: Wash the cells with PBS and then incubate with a ROS-sensitive fluorescent probe (e.g., DCFDA) according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Normalization: Normalize the fluorescence intensity to the cell number or total protein content.

3. Western Blot for ER Stress Markers

This protocol can be used to assess the induction of ER stress.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against ER stress markers (e.g., phosphorylated PERK, IRE1α, ATF4, CHOP).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Loading Control: Re-probe the membrane with an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Visualizations

Crizotinib_Enantiomer_Targets cluster_R (R)-Crizotinib cluster_S This compound R_Crizotinib (R)-Crizotinib ALK ALK R_Crizotinib->ALK MET MET R_Crizotinib->MET ROS1 ROS1 R_Crizotinib->ROS1 S_Crizotinib This compound MTH1 MTH1 (NUDT1) S_Crizotinib->MTH1 ROS_ER ROS / ER Stress S_Crizotinib->ROS_ER caption Distinct primary targets of (R)- and this compound enantiomers.

Caption: Distinct primary targets of (R)- and this compound enantiomers.

Experimental_Workflow_Troubleshooting cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting cluster_troubleshoot Troubleshooting Steps select_cells Select Appropriate Cell Line select_conc Determine Optimal Concentration (Dose-Response) select_cells->select_conc prepare_reagents Prepare Fresh Reagents (incl. This compound) select_conc->prepare_reagents run_assay Run Assay with Controls (Vehicle, Positive, Negative) prepare_reagents->run_assay analyze_data Analyze Data run_assay->analyze_data unexpected_results Unexpected Results? analyze_data->unexpected_results check_purity Verify Enantiomeric Purity (Chiral HPLC) unexpected_results->check_purity check_stability Check Compound Stability unexpected_results->check_stability validate_model Validate Cell Model & Target Expression unexpected_results->validate_model caption A logical workflow for experiments with this compound.

Caption: A logical workflow for experiments with this compound.

References

Technical Support Center: (S)-Crizotinib Experimental Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and managing the degradation of (S)-Crizotinib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most likely to degrade?

A1: Based on forced degradation studies, this compound is most susceptible to degradation under oxidative conditions.[1][2][3] Significant degradation has been observed when the drug is exposed to oxidizing agents like hydrogen peroxide (H₂O₂).[1][2] While some studies show significant degradation in acidic and alkaline conditions, others report the drug is relatively stable under these, as well as photolytic and thermal, conditions.[4]

Q2: What are the primary degradation products of Crizotinib?

A2: Under oxidative stress, three major degradation products (DPs) have been identified and characterized using techniques like UHPLC/QTOF/MS/MS.[1][2][3] The primary degradation pathway involves the oxidation of the nitrogen atom on the piperidine ring to form a hydroxylamine derivative (DP-1).[1] Further fragmentation and structural changes lead to other degradation products.[1][2]

Q3: Is Crizotinib sensitive to light (photostability)?

A3: Crizotinib is generally considered stable under photolytic conditions.[4] Forced degradation studies involving exposure to UV-A radiation (200 Wh m⁻²) and visible radiation (1.2 million lux hours) for extended periods showed no significant degradation.[1]

Q4: How does temperature affect the stability of Crizotinib?

A4: Crizotinib is found to be stable under thermal stress.[4] Experiments on Crizotinib in its solid form at 100°C for 24 hours and in solution at 80°C for 6 hours did not result in significant degradation.[1]

Troubleshooting Guide

Issue: I am observing unexpected degradation of my Crizotinib sample.

This guide will help you troubleshoot potential causes for unexpected sample degradation.

Q1: I see unknown peaks in my chromatogram after storing my Crizotinib stock solution. What could be the cause?

A1: This could be due to several factors:

  • Solvent Interaction: Ensure the solvent used for your stock solution is appropriate. Crizotinib is typically dissolved in a mixture of ethanol and ultrapure water.[1] The use of other solvents may lead to unexpected reactivity.

  • Oxidative Stress: Your solvent or storage container may have trace amounts of oxidizing contaminants. Ensure you are using high-purity solvents and inert containers. Degradation is particularly prominent under oxidative conditions.[1][2]

  • Improper Storage: Although thermally stable, long-term storage conditions should be controlled.[4] Ensure the solution is stored at the recommended temperature and protected from light, even though the drug is not highly photosensitive.[1][4]

Q2: My Crizotinib sample shows significant degradation during my cell-based assay. Why?

A2: Cell culture media and conditions can be complex.

  • Reactive Oxygen Species (ROS): Cellular processes can generate ROS, which could potentially degrade Crizotinib, especially given its sensitivity to oxidation.[5][6]

  • Media Components: Components in your culture medium, such as those in fetal calf serum, could contribute to degradation over longer incubation times (e.g., 72 hours).[5]

  • Metabolic Processes: Cells can metabolize Crizotinib, leading to a decrease in the parent compound concentration and the appearance of metabolites, which might be mistaken for degradation products.[7]

Q3: The degradation profile of my sample doesn't match published data. What should I check?

A3: Discrepancies can arise from variations in experimental protocols.

  • Forced Degradation Conditions: The extent and nature of degradation are highly dependent on the specific stress conditions applied (e.g., concentration of acid/base/oxidizing agent, temperature, duration of exposure).[1] Verify that your protocol parameters match those in the literature you are referencing.

  • Analytical Method: Ensure your analytical method (e.g., HPLC, LC-MS) is validated and capable of separating all potential degradation products from the parent compound.[8] Method parameters such as the mobile phase, column type, and detection wavelength are critical.[9][10][11]

Logical Troubleshooting Workflow

G start Unexpected Degradation Observed check_storage Review Sample Storage (Solvent, Temp, Light, Container) start->check_storage is_storage_ok Storage Conditions Correct? check_storage->is_storage_ok check_protocol Verify Experimental Protocol (Reagent Purity, Concentrations, Duration) is_protocol_ok Protocol Followed Correctly? check_protocol->is_protocol_ok check_analytical Validate Analytical Method (Specificity, Sensitivity) is_analytical_ok Method Validated for Stability Indication? check_analytical->is_analytical_ok is_storage_ok->check_protocol Yes fix_storage Correct Storage Conditions: Use high-purity solvents, inert containers, control temp/light. is_storage_ok->fix_storage No is_protocol_ok->check_analytical Yes fix_protocol Refine Protocol: Use fresh reagents, verify concentrations, run controls. is_protocol_ok->fix_protocol No fix_analytical Develop/Qualify Method: Ensure separation of degradants from API. is_analytical_ok->fix_analytical No end_consult Consult Literature/ Expert for Complex Issues (e.g., Matrix Effects) is_analytical_ok->end_consult Yes end_ok Problem Resolved fix_storage->end_ok fix_protocol->end_ok fix_analytical->end_ok

Caption: Troubleshooting flowchart for unexpected Crizotinib degradation.

Data Summary Tables

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterConcentrationTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.5 MRoom Temp6 hours
Alkaline Hydrolysis Sodium Hydroxide (NaOH)0.5 MRoom Temp6 hours
Oxidation Hydrogen Peroxide (H₂O₂)10%Room Temp6 hours
Thermal (Solution) Water BathN/A80 °C6 hours
Thermal (Solid) Dry HeatN/A100 °C24 hours
Photolytic UV-A & Visible Light200 Wh m⁻² & 1.2M lux hrsN/A15 hours

Source: Data compiled from a forced degradation study conducted according to ICH guidelines.[1]

Table 2: Major Oxidative Degradation Products (DPs) of this compound

Degradation ProductProposed Structure/Modificationm/z Ratio
DP-1 Oxidation of piperidine nitrogen to hydroxylamine466
DP-2 N-oxide of the piperidine ring466
DP-3 Cleavage of the piperidine ring382

Source: Identification and characterization performed by UHPLC/QTOF/MS/MS.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for inducing and analyzing the degradation of this compound under various stress conditions, based on ICH guidelines.[1]

1. Preparation of Stock Solution:

  • Accurately weigh 1 mg of Crizotinib standard.[1]

  • Transfer to a 5 mL volumetric flask.[1]

  • Dissolve the solid in 2 mL of ethanol.[1]

  • Make up the volume to 5 mL with ultrapure water to achieve a final concentration of 200 µg/mL.[1]

  • Use a mixture of water and ethanol (3:2 v/v) as a diluent for subsequent steps.[1]

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 2 mL of the Crizotinib stock solution with 0.5 mL of 0.5 M HCl.[1]

    • Keep the mixture at room temperature for 6 hours.[1]

    • Neutralize the solution with 0.5 mL of 0.5 M NaOH and dilute to 5 mL with the diluent.[1]

  • Alkaline Hydrolysis:

    • Mix 2 mL of the Crizotinib stock solution with 0.5 mL of 0.5 M NaOH.[1]

    • Keep the mixture at room temperature for 6 hours.[1]

    • Neutralize the solution with 0.5 mL of 0.5 M HCl and dilute to 5 mL with the diluent.[1]

  • Oxidative Degradation:

    • Mix 2 mL of the Crizotinib stock solution with 1 mL of 10% H₂O₂.[1]

    • Keep the mixture at room temperature for 6 hours.[1]

    • Dilute the resulting solution to 5 mL with the diluent.[1]

  • Thermal Degradation (Solution):

    • Place 2 mL of the Crizotinib stock solution in a water bath at 80°C for 6 hours.[1]

    • Cool the solution and dilute to 5 mL with the diluent.[1]

  • Photolytic Degradation:

    • Expose the Crizotinib stock solution (200 µg/mL) to UV-A radiation (200 Wh m⁻²) and visible radiation (1.2 million lux hours) for 15 hours in a photostability simulator.[1]

3. Analytical Method for Analysis (Example: UHPLC-MS):

  • Instrumentation: Use a UHPLC system coupled with a QTOF mass spectrometer.[1]

  • Column: A suitable reversed-phase C18 column.[4]

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer system.[4]

  • Detection: Monitor via UV detector (e.g., 267 nm) and mass spectrometer for identification of degradation products.[10][11]

  • MS Parameters: Set appropriate parameters for capillary voltage, gas temperature, and flow rate to achieve optimal ionization and detection of Crizotinib and its degradants.[1]

Visualizations

General Workflow for Forced Degradation Studies

G cluster_prep 1. Preparation cluster_stress 2. Application of Stress cluster_sample_proc 3. Sample Processing cluster_analysis 4. Analysis prep_stock Prepare Crizotinib Stock Solution (200 µg/mL) stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions neutralize Neutralize (for Acid/Base) & Dilute Samples stress_conditions->neutralize hplc_ms Analyze via Stability-Indicating Method (e.g., UHPLC-MS/MS) neutralize->hplc_ms identify Identify & Characterize Degradation Products hplc_ms->identify

Caption: General experimental workflow for Crizotinib forced degradation studies.

Proposed Oxidative Degradation Pathway of Crizotinib

G Crizotinib This compound (m/z 450) Oxidative_Stress Oxidative Stress (e.g., 10% H₂O₂) Crizotinib->Oxidative_Stress DP1 Degradation Product 1 (DP-1) Piperidine Hydroxylamine (m/z 466) Oxidative_Stress->DP1 DP2 Degradation Product 2 (DP-2) Piperidine N-oxide (m/z 466) Oxidative_Stress->DP2 DP3 Degradation Product 3 (DP-3) Piperidine Ring Cleavage (m/z 382) DP1->DP3 Further Degradation

Caption: Simplified pathway for the oxidative degradation of Crizotinib.

References

Technical Support Center: Interpreting Unexpected Results with (S)-Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Crizotinib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes. The following guides and FAQs address specific issues you may encounter, providing detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Unexpected Cell Death or Reduced Viability with this compound in non-ALK/ROS1/MET driven cancers

Question: We are observing significant cytotoxicity with this compound in our cancer cell line, which does not have the ALK, ROS1, or MET oncogenic drivers targeted by the clinically used (R)-Crizotinib. We expected minimal effect. What could be the underlying mechanism?

Answer: This is a documented, yet often unexpected, finding. While (R)-Crizotinib is a well-known inhibitor of ALK, ROS1, and MET receptor tyrosine kinases, its stereoisomer, this compound, has a distinct pharmacological profile. A primary off-target effect reported for this compound is the induction of cell death through a mechanism independent of MTH1 (MutT homolog 1) inhibition, involving the generation of Reactive Oxygen Species (ROS) and subsequent Endoplasmic Reticulum (ER) stress-mediated apoptosis.[1][2]

Troubleshooting Steps:

  • Confirm the enantiomeric purity of your Crizotinib sample. Commercial Crizotinib is typically the (R)-enantiomer. Ensure you are intentionally working with the (S)-enantiomer or a racemic mixture.

  • Assess intracellular ROS levels. An increase in ROS is a key indicator of this off-target effect.

  • Evaluate markers of ER stress and apoptosis. This will help confirm the downstream signaling pathway.

  • Compare with a positive control for ROS induction. A compound like hydrogen peroxide can be used as a positive control.

  • Use a ROS scavenger to rescue the phenotype. Pre-treatment with a ROS scavenger, such as N-acetylcysteine (NAC), should reverse the cytotoxic effects of this compound if the mechanism is ROS-dependent.[1]

Cell LineCancer TypeIC50 of this compound (μM)Reference
NCI-H460Non-Small Cell Lung Cancer14.29[1]
H1975Non-Small Cell Lung Cancer16.54[1]
A549Non-Small Cell Lung Cancer11.25[1]
FAQ 2: My results suggest MTH1 inhibition by this compound, but the cellular phenotype does not correlate. How can I dissect these effects?

Question: We initiated experiments with this compound based on reports of its potent MTH1 inhibitory activity. While we can confirm MTH1 inhibition in biochemical assays, the observed cellular effects, such as apoptosis, are not rescued by MTH1 overexpression or knockdown. How do we interpret this discrepancy?

Answer: This is a critical point of discussion in the literature. While this compound is a potent inhibitor of MTH1 in enzymatic assays, several studies have demonstrated that its cytotoxic effects in certain cancer cell lines are independent of MTH1 inhibition.[1][2] The primary mechanism of cell death in these cases appears to be the induction of ROS and subsequent ER stress.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dissecting MTH1-dependent vs. independent effects of this compound.

FAQ 3: We are developing resistance to Crizotinib in our ALK-positive cell line model. What are the potential bypass signaling pathways?

Question: Our ALK-positive non-small cell lung cancer (NSCLC) cells, initially sensitive to Crizotinib, are now showing signs of resistance. We have not detected secondary mutations in the ALK kinase domain. What other resistance mechanisms should we investigate?

Answer: A common mechanism of acquired resistance to Crizotinib, in the absence of secondary ALK mutations, is the activation of bypass signaling pathways.[3][4][5] These pathways can reactivate downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, rendering the cells independent of ALK signaling for survival and proliferation. The most frequently reported bypass pathway involves the activation of the Epidermal Growth Factor Receptor (EGFR).[5][6]

Key Bypass Pathways to Investigate:

  • EGFR Activation: Overexpression or amplification of EGFR can lead to sustained downstream signaling.[5]

  • HER2/HER3 Activation: Ligand-induced activation of the HER2/HER3 axis can also bypass ALK inhibition.

  • c-MET Amplification: While Crizotinib also inhibits c-MET, amplification of the c-MET gene can sometimes overcome this inhibition.[3]

  • IGF-1R Activation: The Insulin-like Growth Factor 1 Receptor pathway has also been implicated in Crizotinib resistance.[4]

G cluster_0 Crizotinib Sensitive State cluster_1 Crizotinib Resistant State (EGFR Bypass) ALK EML4-ALK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK Crizotinib Crizotinib Crizotinib->ALK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation ALK_res EML4-ALK Crizotinib_res Crizotinib Crizotinib_res->ALK_res EGFR EGFR (Amplified/Overexpressed) PI3K_AKT_res PI3K/AKT Pathway EGFR->PI3K_AKT_res RAS_MAPK_res RAS/MAPK Pathway EGFR->RAS_MAPK_res Proliferation_res Cell Proliferation & Survival PI3K_AKT_res->Proliferation_res RAS_MAPK_res->Proliferation_res G cluster_0 Canonical (but debated) Pathway cluster_1 Unexpected (Observed) Pathway S_Crizotinib This compound MTH1 MTH1 S_Crizotinib->MTH1 Oxidized_Nucleotides Oxidized Nucleotide Pool MTH1->Oxidized_Nucleotides Sanitizes DNA_Damage DNA Damage Oxidized_Nucleotides->DNA_Damage Incorporation into DNA Apoptosis_MTH1 Apoptosis DNA_Damage->Apoptosis_MTH1 S_Crizotinib_ROS This compound ROS Increased ROS S_Crizotinib_ROS->ROS ER_Stress ER Stress (p-eIF2α, ATF4, CHOP ↑) ROS->ER_Stress Apoptosis_ROS Apoptosis ER_Stress->Apoptosis_ROS

References

Adjusting protocols for different (S)-Crizotinib batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with different batches of (S)-Crizotinib. Our aim is to help you navigate potential challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency with a new batch of this compound. What could be the cause?

A1: A decrease in potency with a new batch can stem from several factors. The most common are variations in purity and the presence of inactive isomers or impurities. It is also possible that the compound has degraded due to improper storage. We recommend the following troubleshooting steps:

  • Verify Purity and Integrity: Review the Certificate of Analysis (CoA) for the new batch and compare it to the previous one. Pay close attention to the purity determined by methods like HPLC. Even small differences in purity can impact experimental outcomes.[1][2] If possible, independently verify the purity and identity of the compound.

  • Check Solubility: Ensure the compound is fully dissolved. This compound, like its enantiomer, can have solubility issues in aqueous solutions.[3][4] Incomplete dissolution will lead to a lower effective concentration.

  • Confirm Storage Conditions: Confirm that the compound has been stored as recommended on the datasheet, typically at -20°C as a powder.[5]

Q2: Our cell-based assay results are inconsistent across experiments using the same batch of this compound. What should we check?

A2: Inconsistent results with the same batch point towards variability in your experimental setup. Here are some key areas to investigate:

  • Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and seeded at the same density for each experiment.[6][7]

  • Assay Conditions: Maintain consistent incubation times, temperature, and CO2 levels.[6][8] Small fluctuations can significantly impact cell behavior and drug response.

  • Reagent Preparation: Prepare fresh working solutions of this compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: How should we prepare and store this compound solutions?

A3: For optimal results, follow these guidelines for solution preparation and storage:

  • Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. This compound is soluble in DMSO.[3]

  • Storage of Stock Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentration in your cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level that is toxic to your cells (typically <0.5%).

Troubleshooting Guide

Issue 1: Unexpected Cellular Phenotype or Off-Target Effects

If you observe a cellular response that is inconsistent with the known mechanisms of this compound (MTH1 inhibition or induction of ROS/ER stress), consider the following:

  • Batch Impurities: A different impurity profile in a new batch could lead to off-target effects.[1][9] Review the CoA for any new or different impurity peaks.

  • Enantiomeric Purity: The (R)-enantiomer of Crizotinib has a different target profile (ALK, MET, ROS1).[3] Verify the enantiomeric excess on the CoA. Contamination with the (R)-enantiomer could activate different signaling pathways.

Issue 2: Difficulty Reproducing Results from a Previous Batch

When switching to a new batch of this compound, it is crucial to perform a bridging experiment to ensure consistency.

  • Recommendation: Test the new batch side-by-side with the old batch in a key experiment, such as a dose-response curve for cell viability. This will allow you to determine if a dose adjustment is necessary for the new batch.

Data Presentation

Table 1: Example Certificate of Analysis Comparison for Two Batches of this compound

ParameterBatch ABatch BTypical Variation
Purity (HPLC) 99.85%99.10%0.5 - 1.0%
Enantiomeric Excess 99.9%99.5%0.1 - 0.5%
Appearance White to off-white solidWhite to off-white solidConsistent
Solubility (DMSO) >10 mg/mL>10 mg/mLConsistent
Moisture Content 0.1%0.3%< 0.5%

This table illustrates a hypothetical scenario and typical variations that might be observed between batches.

Experimental Protocols

Protocol 1: Cell Viability Assay to Qualify a New Batch

This protocol is designed to compare the potency of a new batch of this compound against a previously validated batch.

  • Cell Seeding: Plate your cancer cell line of choice (e.g., SW480) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of both the old and new batches of this compound.

  • Treatment: Treat the cells with a range of concentrations of each batch of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®) to measure cell viability.

  • Data Analysis: Plot the dose-response curves for both batches and calculate the IC50 values. A significant shift in the IC50 value for the new batch may indicate a difference in potency.

Protocol 2: Western Blot for MTH1 Inhibition Confirmation

As this compound is a known MTH1 inhibitor, you can indirectly assess its activity by looking at downstream markers of DNA damage.

  • Cell Treatment: Treat cells with an effective concentration of this compound from the new batch for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blot: Perform SDS-PAGE and transfer the proteins to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against markers of DNA damage (e.g., γH2AX) and a loading control (e.g., β-actin).

  • Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.

  • Analysis: An increase in the expression of DNA damage markers should be observed in cells treated with an active batch of this compound.

Visualizations

Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects S_Crizotinib This compound MTH1 MTH1 S_Crizotinib->MTH1 Inhibits ROS Increased ROS S_Crizotinib->ROS Induces Oxidized_Nucleotides Incorporation of Oxidized Nucleotides MTH1->Oxidized_Nucleotides Prevents ER_Stress ER Stress ROS->ER_Stress DNA_Damage DNA Damage Oxidized_Nucleotides->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental_Workflow cluster_workflow New Batch Qualification Workflow Receive_Batch Receive New Batch of this compound CoA_Review Review Certificate of Analysis Receive_Batch->CoA_Review Solubility_Test Perform Solubility Test CoA_Review->Solubility_Test Bridging_Experiment Bridging Experiment (e.g., Cell Viability Assay) Solubility_Test->Bridging_Experiment Compare_Results Compare with Previous Batch Data Bridging_Experiment->Compare_Results Accept_Batch Accept Batch for Further Experiments Compare_Results->Accept_Batch Consistent Troubleshoot Troubleshoot (Contact Supplier) Compare_Results->Troubleshoot Inconsistent

References

Validation & Comparative

Unraveling the Duality of (S)-Crizotinib: A Comparative Guide to its Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

The experimental findings surrounding the anticancer properties of (S)-Crizotinib, the stereoisomer of the clinically approved ALK inhibitor (R)-Crizotinib, present a compelling case of scientific divergence. Two primary, and seemingly contradictory, mechanisms of action have been proposed: targeted inhibition of the MTH1 enzyme and the induction of cancer cell death through reactive oxygen species (ROS) independent of MTH1. This guide provides a comprehensive comparison of the experimental evidence for both hypotheses, offering researchers, scientists, and drug development professionals a clear overview of the current understanding and the unresolved questions surrounding this compound's therapeutic potential.

At a Crossroads: MTH1 Inhibition versus ROS-Mediated Apoptosis

The central debate revolves around how this compound exerts its cytotoxic effects on cancer cells. One school of thought posits that this compound is a potent and selective inhibitor of MutT Homologue 1 (MTH1), an enzyme that "sanitizes" the nucleotide pool by removing oxidized bases, thereby preventing their incorporation into DNA and subsequent mutations and cell death.[1][2][3] In contrast, another line of research suggests that the anticancer activity of this compound in non-small cell lung cancer (NSCLC) cells is independent of MTH1 inhibition and is instead driven by the generation of ROS, which leads to lethal endoplasmic reticulum (ER) stress and apoptosis.[4]

This guide will dissect the experimental evidence supporting each claim, presenting the methodologies, quantitative data, and the proposed signaling pathways.

Quantitative Comparison of this compound Activity

To provide a clear comparison of the reported activities of this compound and its alternatives, the following tables summarize the key quantitative data from the cited studies.

Table 1: MTH1 Inhibition

CompoundTargetIC50 (in vitro)Cell LineEffectReference
This compound MTH172 nM-Potent Inhibition[5][6]
This compound MTH1330 nM-Potent Inhibition[1]
(R)-CrizotinibMTH11375 nM-Weak Inhibition[7]
SCH51344MTH1-SW480DNA Damage Induction[1][8]

Table 2: ROS-Mediated Apoptosis in NSCLC Cells

CompoundCell LineIC50 (Cell Viability)EffectReference
This compound NCI-H46014.29 µMDecreased Viability, Increased ROS, ER Stress[4]
This compound H197516.54 µMDecreased Viability, Increased ROS, ER Stress[4]
This compound A54911.25 µMDecreased Viability, Increased ROS, ER Stress[4]

Table 3: In Vivo Tumor Growth Inhibition

CompoundXenograft ModelDosageEffectReference
This compound SW480 (Colon)50 mg/kg, daily (oral)Impaired tumor growth[8][9]
This compound NCI-H460 (NSCLC)7.5 or 15 mg/kg, daily (i.p.)Significant reduction in tumor volume and weight[4]
(R)-CrizotinibSW480 (Colon)50 mg/kg, daily (oral)No significant effect on tumor growth[8][9]

Experimental Protocols: A Closer Look at the Methodologies

The conflicting findings on this compound's mechanism of action necessitate a detailed examination of the experimental protocols employed in the key studies.

MTH1 Inhibition Hypothesis: Key Experiments
  • MTH1 Catalytic Assay: This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of MTH1. Typically, recombinant MTH1 is incubated with its substrate (e.g., 8-oxo-dGTP) in the presence of the test compound. The inhibition is quantified by measuring the reduction in the product of the enzymatic reaction.[5]

  • Comet Assay (Single-Cell Gel Electrophoresis): This technique is used to detect DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates further in the electric field, creating a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[1][8]

  • Immunofluorescence for DNA Damage Markers: This method involves staining cells with antibodies against proteins that accumulate at sites of DNA damage, such as 53BP1 and phosphorylated ATM (p-ATM). An increase in the number of fluorescent foci indicates an increase in DNA damage.[1][8]

  • SW480 Xenograft Model: In this in vivo model, human colon cancer cells (SW480) are implanted into immunodeficient mice. The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's antitumor efficacy.[8][9]

ROS-Mediated Apoptosis Hypothesis: Key Experiments
  • Cell Viability Assays (e.g., MTT): These assays are used to determine the concentration of a compound that is cytotoxic to cancer cells. Cells are treated with varying concentrations of the compound, and cell viability is measured using a colorimetric or fluorometric readout.

  • ROS Detection Assays (e.g., DCFH-DA): To measure intracellular ROS levels, cells are loaded with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF), and the increase in fluorescence is quantified.[10]

  • Western Blotting for ER Stress and Apoptosis Markers: This technique is used to detect and quantify the expression levels of specific proteins involved in the ER stress response (e.g., ATF4, CHOP, p-eIF2α) and apoptosis (e.g., cleaved PARP, Bcl-2 family proteins).

  • NCI-H460 Xenograft Model: Similar to the SW480 model, this in vivo experiment uses human non-small cell lung cancer cells (NCI-H460) to evaluate the antitumor activity of the test compound in a living organism.[4]

Visualizing the Proposed Mechanisms of Action

To better understand the proposed signaling pathways for each hypothesis, the following diagrams were generated using the DOT language.

MTH1_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Processes S_Crizotinib This compound MTH1 MTH1 Enzyme S_Crizotinib->MTH1 Inhibits Oxidized_Nucleotides Oxidized Nucleotides (e.g., 8-oxo-dGTP) MTH1->Oxidized_Nucleotides Sanitizes DNA_Incorporation Incorporation into DNA Oxidized_Nucleotides->DNA_Incorporation DNA_Damage DNA Damage (Single-Strand Breaks) DNA_Incorporation->DNA_Damage DDR DNA Damage Response (ATM/p53 activation) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed MTH1 inhibition pathway of this compound.

ROS_Apoptosis_Pathway cluster_drug Drug Action cluster_cellular_ros Cellular Processes S_Crizotinib_ROS This compound ROS_Production Increased ROS Production S_Crizotinib_ROS->ROS_Production Induces ER_Stress Endoplasmic Reticulum (ER) Stress ROS_Production->ER_Stress UPR Unfolded Protein Response (ATF4, CHOP, p-eIF2α) ER_Stress->UPR Apoptosis_ROS Apoptosis UPR->Apoptosis_ROS

Caption: Proposed ROS-mediated apoptosis pathway of this compound.

Reproducibility and Future Directions

The conflicting experimental findings on the mechanism of action of this compound highlight a critical need for further research to resolve this discrepancy. Key questions that remain to be addressed include:

  • Direct Comparative Studies: There is a lack of studies that directly compare the MTH1 inhibition and ROS-induction hypotheses in the same cancer cell lines and xenograft models. Such studies would be crucial to determine which mechanism is predominant under specific experimental conditions.

  • Off-Target Effects: A thorough investigation into the potential off-target effects of this compound is warranted. It is possible that the observed cellular responses are a result of interactions with multiple targets, and the primary mechanism may be cell-type dependent.

  • Replication of Key Findings: Independent replication of the key experiments from both sets of studies by different research groups would strengthen the evidence for either hypothesis and is a cornerstone of the scientific process.

References

A Comparative Guide to the Anti-Cancer Effects of (S)-Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-cancer effects of (S)-Crizotinib, presenting a comparative analysis with its racemic form, Crizotinib, and other alternative therapies. The information is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments.

Executive Summary

Crizotinib, a multi-targeted tyrosine kinase inhibitor, is an established therapeutic for non-small cell lung cancer (NSCLC), particularly in patients with anaplastic lymphoma kinase (ALK) rearrangements.[1] The clinical formulation of Crizotinib is a racemate, containing both (R) and (S) enantiomers. Emerging research has focused on the distinct biological activities of these enantiomers. This guide delves into the anti-cancer properties of the (S)-enantiomer of Crizotinib, highlighting its unique mechanism of action and comparing its efficacy with the racemic mixture and next-generation ALK inhibitors.

In Vitro Anti-Cancer Activity: this compound vs. Racemic Crizotinib

Direct head-to-head comparative studies of the anti-proliferative and apoptotic effects of this compound and racemic Crizotinib under identical experimental conditions are limited. The following tables summarize available data from separate studies to provide a comparative perspective.

Table 1: Anti-Proliferative Activity (IC50) of this compound in NSCLC Cell Lines

Cell LineIC50 (μM)Citation
NCI-H46014.29[2]
H197516.54[2]
A54911.25[2]

Table 2: Anti-Proliferative Activity (IC50) of Racemic Crizotinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)Citation
MDA-MB-231Breast Cancer5.16[3]
MCF-7Breast Cancer1.5[3]
SK-BR-3Breast Cancer3.85[3]
AsPC-1Pancreatic Cancer~5[4]
PANC-1Pancreatic Cancer~5[4]
MIA PaCa-2Pancreatic Cancer~5[4]
NCI-H929Multiple Myeloma0.53[5]
JJN3Multiple Myeloma3.01[5]
CCRF-CEMLeukemia0.43[5]

Note: The data in Tables 1 and 2 are from different studies and are not directly comparable due to variations in experimental conditions.

Mechanism of Action: A Tale of Two Enantiomers

The anti-cancer effects of racemic Crizotinib are primarily attributed to the (R)-enantiomer , which potently inhibits receptor tyrosine kinases (RTKs) such as ALK, c-MET, and ROS1.[2] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR, JAK/STAT, and MAPK/ERK pathways.

In contrast, the (S)-enantiomer of Crizotinib exhibits negligible activity against these RTKs.[2] Its anti-cancer properties are mediated through a distinct mechanism involving the induction of lethal endoplasmic reticulum (ER) stress in a reactive oxygen species (ROS)-dependent manner.[2] This process is independent of the inhibition of mutT homologue (MTH1), a target previously suggested for this compound.[2]

Signaling Pathways

G cluster_R (R)-Crizotinib Pathway cluster_S This compound Pathway R_Crizotinib (R)-Crizotinib ALK ALK cMET c-MET ROS1 ROS1 S_Crizotinib This compound ROS Increased ROS ER_Stress ER Stress

In Vivo Anti-Cancer Efficacy

This compound has demonstrated significant anti-tumor activity in vivo. In a xenograft model using NCI-H460 human NSCLC cells, treatment with this compound at doses of 7.5 mg/kg and 15 mg/kg for 10 days resulted in a substantial reduction in both tumor volume and weight.[2] This was accompanied by increased apoptosis and decreased cell proliferation within the tumor tissue.[2]

Racemic Crizotinib has also shown potent in vivo anti-tumor effects in various cancer models, including pancreatic cancer xenografts where it suppressed tumor growth.[4]

Table 3: In Vivo Efficacy of this compound in NCI-H460 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume ReductionTumor Weight ReductionCitation
This compound7.5SignificantSignificant[2]
This compound15SignificantSignificant[2]

Comparison with Alternative ALK Inhibitors

While this compound presents a novel mechanism of action, the clinical landscape for ALK-positive NSCLC is dominated by racemic Crizotinib and second-generation ALK inhibitors, which are generally more potent against ALK.

Table 4: Comparison with Second-Generation ALK Inhibitors

DrugTargetKey Advantages over CrizotinibCitation
Alectinib ALK, RETHigher potency against ALK, activity against some crizotinib-resistant mutations, superior CNS penetration.[6]
Ceritinib ALK, ROS1, IGF-1R~20-fold greater potency against ALK than crizotinib, active against several crizotinib-resistant mutations.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

G A Seed cells in 96-well plates B Treat with varying concentrations of compound A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 3-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Methodology:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • After incubation for a specified period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

G A Treat cells with test compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Methodology:

  • Cells are treated with the test compound for a specified duration.

  • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vivo Tumor Xenograft Study

G A Subcutaneously inject cancer cells into immunodeficient mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer test compound or vehicle C->D E Measure tumor volume and body weight regularly D->E F Sacrifice mice and excise tumors for analysis E->F

Methodology:

  • Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a certain volume (e.g., 100-200 mm³).

  • Mice are then randomized into different groups to receive treatment with the test compound (administered via a suitable route, such as oral gavage or intraperitoneal injection) or a vehicle control.

  • Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated using the formula: (length × width²)/2.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Conclusion

This compound demonstrates significant anti-cancer activity through a distinct mechanism of action involving the induction of ROS-dependent ER stress and subsequent apoptosis. While direct comparative data with racemic Crizotinib is lacking, the available evidence suggests that this compound could represent a novel therapeutic strategy. Further research is warranted to fully elucidate its potential, particularly in cancers that are not driven by ALK, c-MET, or ROS1 alterations, where the (R)-enantiomer is most effective. The development of enantiomerically pure drugs like this compound may offer new avenues for targeted cancer therapy, potentially overcoming resistance mechanisms and expanding the therapeutic window of existing treatments.

References

A Comparative Guide to (S)-Crizotinib and Second-Generation ALK Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the development of Anaplastic Lymphoma Kinase (ALK) inhibitors has marked a significant paradigm shift. Crizotinib, a first-generation inhibitor, validated ALK as a therapeutic target. However, the emergence of acquired resistance necessitated the development of more potent, second-generation inhibitors. This guide provides an objective comparison between (S)-Crizotinib, the biologically active enantiomer of Crizotinib, and key second-generation ALK inhibitors—Ceritinib, Alectinib, and Brigatinib—supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the ALK Signaling Cascade

Crizotinib and second-generation ALK inhibitors are competitive, small-molecule tyrosine kinase inhibitors (TKIs).[1][2][3][4] They function by binding to the ATP-binding pocket of the ALK receptor tyrosine kinase.[3][5] In ALK-rearranged NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in constitutive activation of the ALK kinase domain.[1][3][5] This aberrant signaling drives downstream pathways, including RAS-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival.[6] By blocking the ATP-binding site, these inhibitors prevent ALK autophosphorylation and subsequent activation of these oncogenic pathways.[4] Second-generation inhibitors were specifically developed for greater potency and selectivity against ALK compared to Crizotinib.[7][8]

cluster_membrane Cell Membrane cluster_inhibitors cluster_pathways Downstream Signaling ALK EML4-ALK Fusion Protein PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates Crizotinib This compound Crizotinib->ALK Inhibits Gen2 Second-Gen Inhibitors Gen2->ALK Strongly Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EML4-ALK Signaling Pathway.

Overcoming Crizotinib Resistance

While initially effective, most patients treated with Crizotinib develop resistance, typically within a year.[9][10][11] The primary mechanisms of acquired resistance include:

  • Secondary Mutations in the ALK Kinase Domain: These mutations can hinder Crizotinib binding or increase ATP affinity. Common mutations include the L1196M "gatekeeper" mutation, G1269A, S1206Y, and G1202R.[6][12][13][14]

  • ALK Gene Amplification: An increase in the number of copies of the ALK fusion gene can lead to higher levels of the target protein, overwhelming the inhibitor.[6][13]

  • Activation of Bypass Pathways: Other signaling pathways, such as EGFR or KIT, can become activated, providing an alternative route for tumor cell growth and survival, independent of ALK signaling.[11][13]

Second-generation ALK inhibitors were specifically engineered to overcome many of these resistance mechanisms, demonstrating potent activity against several clinically relevant Crizotinib-resistant mutations.[9][12][14][15]

Comparative Efficacy Data

The enhanced potency of second-generation inhibitors against both wild-type and mutated ALK is evident in preclinical and clinical data.

Table 1: In Vitro Inhibitory Activity (IC₅₀, nM)

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various ALK inhibitors against cell lines expressing wild-type EML4-ALK or common Crizotinib-resistant mutations. Lower values indicate greater potency.

InhibitorEML4-ALK (Wild-Type)L1196MG1269AG1202R
Crizotinib ~150 nM[9][16]ResistantResistantResistant
Ceritinib ~25 nM[9][16]Active[9][14]Active[9][14]Resistant[14]
Alectinib ~1.9 nM (Potency ~5x Crizotinib)[17]ActiveActiveResistant
Brigatinib Potent ActivityActiveActiveResistant

Note: Specific IC₅₀ values can vary between studies and experimental conditions. "Active" indicates potent inhibition of the mutant protein, while "Resistant" indicates a significant loss of inhibitory activity.

Table 2: Clinical Trial Performance Overview

This table presents key efficacy endpoints from clinical trials in ALK-positive NSCLC patients.

InhibitorPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Crizotinib Treatment-Naïve65-74%[18][19]7.7-10.9 months[18]
Ceritinib Crizotinib-Resistant~58%[7]~6.9 months[7]
Alectinib Crizotinib-Resistant45-50%[10][17]8-12 months[10][17]
Alectinib Treatment-Naïve>90% (J-ALEX study)[20]34.8 months (vs 10.9 for Crizotinib)[21]
Brigatinib Crizotinib-Resistant45-54%[10][17]9.2-12.9 months[10][17]

A critical advantage of second-generation inhibitors, particularly Alectinib and Brigatinib, is their superior central nervous system (CNS) penetration.[19][22] Many patients on Crizotinib experience disease progression in the brain due to the drug's poor blood-brain barrier penetration.[8][18] Second-generation agents have demonstrated significant intracranial response rates, delaying CNS progression more effectively than Crizotinib.[18][21]

Experimental Protocols & Methodologies

The evaluation of ALK inhibitors relies on a standardized set of preclinical experiments to determine potency, selectivity, and anti-tumor activity.

Protocol 1: In Vitro Kinase Activity Assay
  • Objective: To measure the direct inhibitory effect of a compound on ALK kinase activity.

  • Methodology:

    • Reagents: Recombinant human ALK kinase domain, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and the test inhibitor at various concentrations.

    • Procedure: The kinase reaction is initiated by adding ATP to a mixture of the ALK enzyme, substrate, and inhibitor.

    • Detection: Enzyme activity is quantified by measuring the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo) that measures ADP production, or through immuno-based methods like ELISA with a phospho-specific antibody.

    • Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based Viability Assay
  • Objective: To assess the effect of an inhibitor on the proliferation and survival of ALK-dependent cancer cells.

  • Methodology:

    • Cell Lines: ALK-positive human cancer cell lines (e.g., H3122, which expresses EML4-ALK) are cultured.

    • Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours).

    • Detection: Cell viability is measured using assays such as MTT (colorimetric) or CellTiter-Glo (luminescent), which quantify metabolic activity or intracellular ATP levels, respectively.

    • Analysis: The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ is determined by fitting the dose-response data to a sigmoidal curve.

Protocol 3: In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

  • Methodology:

    • Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with ALK-positive human tumor cells.

    • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally or via injection according to a predetermined schedule.

    • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and overall health are also monitored.

    • Endpoint: The experiment concludes when tumors in the control group reach a maximum allowed size. Tumors are then excised for further analysis (e.g., Western blot for target engagement, immunohistochemistry).

    • Analysis: Efficacy is assessed by comparing the tumor growth inhibition (TGI) between treated and control groups.

Start Compound Synthesis KinaseAssay In Vitro Kinase Assay (IC₅₀) Start->KinaseAssay Potency CellAssay Cell-Based Viability Assay (GI₅₀) KinaseAssay->CellAssay Cellular Activity Xenograft In Vivo Tumor Xenograft (TGI) CellAssay->Xenograft Efficacy PKPD Pharmacokinetics & Pharmacodynamics Xenograft->PKPD Exposure/ Response Clinical Clinical Trials PKPD->Clinical Safety & Dose

Caption: Preclinical Evaluation Workflow for ALK Inhibitors.

Conclusion

The evolution from first- to second-generation ALK inhibitors represents a significant advancement in the treatment of ALK-positive NSCLC. While this compound established the principle of ALK inhibition, its efficacy is limited by acquired resistance and poor CNS activity. Second-generation inhibitors like Ceritinib, Alectinib, and Brigatinib offer substantial improvements, demonstrating greater potency against both wild-type and mutated ALK, and superior clinical outcomes, particularly in preventing or treating brain metastases.[10][17][21][23] Consequently, agents like Alectinib are now frequently recommended over Crizotinib as a first-line treatment for patients with newly diagnosed advanced ALK-positive NSCLC.[10][22] This progression underscores the importance of continuous drug development to overcome resistance and improve patient outcomes in targeted cancer therapy.

References

A Tale of Two Kinase Inhibitors: A Head-to-Head Comparison of (S)-Crizotinib and Ceritinib in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the nuanced differences between kinase inhibitors can dictate their clinical utility. This guide provides a detailed, head-to-head comparison of (S)-Crizotinib and ceritinib, offering researchers, scientists, and drug development professionals a comprehensive overview of their distinct mechanisms, preclinical efficacy, and the experimental frameworks used to evaluate them.

While structurally related to the clinically approved ALK inhibitor (R)-Crizotinib, this compound presents a contrasting pharmacological profile. Ceritinib, a second-generation ALK inhibitor, was developed to address resistance to first-generation ALK inhibitors. This comparison delves into the fundamental differences in their molecular targets and cellular effects, supported by experimental data to inform future research and development.

At a Glance: Key Differences

FeatureThis compoundCeritinib
Primary Target MutT Homolog 1 (MTH1)Anaplastic Lymphoma Kinase (ALK)
Mechanism of Action Induces ROS-mediated endoplasmic reticulum stress and apoptosis, independent of MTH1 inhibition.Potent and selective inhibitor of ALK, blocking downstream signaling pathways.
Primary Indication InvestigationalALK-positive metastatic NSCLC

In Vitro Efficacy: A Divergence in Potency and Selectivity

The in vitro cytotoxic activities of this compound and ceritinib reflect their distinct molecular targets.

This compound has demonstrated anti-cancer activity in various NSCLC cell lines, irrespective of their ALK status. Its mechanism is not reliant on the inhibition of a specific oncogenic driver like ALK, but rather on the induction of cellular stress.

Ceritinib , on the other hand, exhibits potent and highly selective inhibition of ALK-positive NSCLC cells. Its efficacy is directly linked to the presence of the ALK fusion protein.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Ceritinib in NSCLC Cell Lines

Cell LineALK StatusThis compound IC50 (µM)Ceritinib IC50 (µM)
NCI-H460Negative14.29[1]>1
H1975Negative16.54[1]>1
A549Negative11.25[1]>1
H3122PositiveNot Available0.05[2]
H2228PositiveNot AvailableNot Available
H3122CR1 (Crizotinib-Resistant)PositiveNot Available0.35[2]

Mechanisms of Action and Associated Signaling Pathways

The divergent primary targets of this compound and ceritinib lead to the activation of distinct downstream signaling pathways, ultimately resulting in cancer cell death.

This compound: Induction of Oxidative and Endoplasmic Reticulum Stress

This compound's anti-cancer effect is mediated through a multi-faceted process initiated by the generation of reactive oxygen species (ROS).[1] This increase in intracellular ROS leads to endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR).[1] The sustained ER stress ultimately culminates in apoptosis.[1] Notably, this mechanism is independent of its inhibitory activity against MTH1.[1]

G SCrizotinib This compound ROS Increased ROS SCrizotinib->ROS ER_Stress ER Stress ROS->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Figure 1. Signaling pathway of this compound leading to apoptosis.

Ceritinib: Potent Inhibition of the ALK Signaling Cascade

Ceritinib functions as a highly potent and selective ATP-competitive inhibitor of the ALK tyrosine kinase. In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., EML4-ALK) with constitutive kinase activity. This drives downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Ceritinib effectively blocks the autophosphorylation of the ALK fusion protein, thereby inhibiting these downstream signals and inducing apoptosis in ALK-dependent cancer cells.

G Ceritinib Ceritinib EML4_ALK EML4-ALK Fusion Protein Ceritinib->EML4_ALK Inhibits RAS_MEK_ERK RAS-MEK-ERK Pathway EML4_ALK->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway EML4_ALK->PI3K_AKT Apoptosis Apoptosis EML4_ALK->Apoptosis Inhibits Proliferation Cell Proliferation & Survival RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Figure 2. Ceritinib's inhibition of the ALK signaling pathway.

In Vivo Antitumor Activity

Preclinical in vivo studies have confirmed the anti-tumor efficacy of both agents.

This compound administered to nude mice bearing NCI-H460 xenografts at doses of 7.5 or 15 mg/kg for 10 days resulted in significant reductions in both tumor volume and weight.[1]

Ceritinib has demonstrated marked anti-tumor activity in in vivo models of ALK-positive NSCLC, including those resistant to crizotinib.

Resistance Mechanisms

The development of resistance is a significant challenge in targeted cancer therapy.

This compound: As an investigational agent with a novel mechanism of action, resistance mechanisms to this compound have not yet been fully elucidated.

Ceritinib: Resistance to ceritinib in ALK-positive NSCLC is often not due to secondary mutations in the ALK kinase domain. Instead, it frequently involves the activation of bypass signaling pathways, such as the EGFR or c-MET pathways, which provide alternative routes for cell survival and proliferation.

Experimental Protocols

A summary of the key experimental methodologies used to characterize this compound and ceritinib is provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 8 x 10³ cells/well and allowed to attach for 24 hours.[1]

  • Drug Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[1][3]

  • MTT Incubation: The culture medium is replaced with a medium containing 0.5 mg/mL of MTT reagent, and the cells are incubated for an additional 4 hours.[1]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay a Seed cells in 96-well plate b Incubate for 24h a->b c Add drug at various concentrations b->c d Incubate for 24-72h c->d e Add MTT reagent d->e f Incubate for 4h e->f g Add solubilization solution f->g h Read absorbance g->h

Figure 3. Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Seeding and Treatment: Cells are plated in 6-well dishes at a density of 2.5 x 10⁵ cells/well, allowed to attach for 24 hours, and then treated with the test compound for 24 hours.[1]

  • Cell Harvesting: Cells are collected, washed with ice-cold PBS, and centrifuged.[4]

  • Staining: The cell pellet is resuspended in binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).[1][4]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]

Western Blotting for Apoptosis and ER Stress Markers

This technique is used to detect and quantify specific proteins involved in apoptosis and the unfolded protein response.

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, PARP, BiP, CHOP), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures intracellular ROS levels.

  • Cell Treatment: Cells are treated with the test compound.

  • DCFH-DA Staining: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope or plate reader.

Conclusion

This compound and ceritinib represent two distinct approaches to targeting NSCLC. Ceritinib is a potent and selective ALK inhibitor with proven efficacy in ALK-positive tumors. This compound, in contrast, exerts its anti-cancer effects through a novel mechanism involving the induction of ROS-mediated ER stress and apoptosis, independent of a specific oncogenic driver like ALK. This fundamental difference in their mechanism of action suggests that this compound could have potential applications in a broader range of NSCLC subtypes, including those that are ALK-negative. Further research, particularly evaluating the efficacy of this compound in ALK-positive models and elucidating its potential resistance mechanisms, will be crucial in defining its future therapeutic role. This head-to-head comparison provides a foundational understanding for researchers to build upon as they explore new therapeutic strategies for NSCLC.

References

(S)-Crizotinib Efficacy: A Statistical and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Stereochemistry: The clinically approved and marketed form of Crizotinib is the (R)-enantiomer, which is the active form that inhibits key tyrosine kinases.[1] While the (S)-enantiomer exists, clinical efficacy data is not available for this specific stereoisomer. This guide, therefore, provides a statistical analysis of the efficacy of Crizotinib (the (R)-enantiomer) in its approved indications, comparing it with other therapeutic alternatives.

Crizotinib is a first-in-class tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations.[2][3] It primarily targets the Anaplastic Lymphoma Kinase (ALK), ROS1, and Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinases.[4][5] This guide provides a detailed statistical analysis of Crizotinib's efficacy data from pivotal clinical trials and compares its performance against other available therapies for ALK-positive and ROS1-positive NSCLC.

Comparative Efficacy of Crizotinib in ALK-Positive NSCLC

Crizotinib has been extensively studied in patients with ALK-positive advanced NSCLC, demonstrating superiority over standard chemotherapy in both first-line and previously treated patient populations.[6][7] However, next-generation ALK inhibitors have since shown improved efficacy, particularly in terms of progression-free survival (PFS).[6][8]

Table 1: Crizotinib vs. Chemotherapy and Next-Generation ALK Inhibitors in First-Line ALK-Positive NSCLC

Treatment ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Hazard Ratio (HR) for PFSClinical Trial
Crizotinib 10.9 months74%0.45 (vs. Chemotherapy)PROFILE 1014[9]
Chemotherapy 7.0 months45%-PROFILE 1014[9]
Alectinib Not Reached82.9%0.47 (vs. Crizotinib)ALEX[10]
Brigatinib Not Reached71%0.49 (vs. Crizotinib)ALTA-1L[11]
Lorlatinib Not Reached (60% at 5 years)78%0.28 (vs. Crizotinib)CROWN[12]

Table 2: Crizotinib vs. Chemotherapy in Previously Treated ALK-Positive NSCLC

Treatment ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Hazard Ratio (HR) for PFSClinical Trial
Crizotinib 7.7 months65%0.49PROFILE 1007[9][13]
Chemotherapy (Pemetrexed or Docetaxel) 3.0 months20%-PROFILE 1007[9][13]

Comparative Efficacy of Crizotinib in ROS1-Positive NSCLC

Crizotinib has also shown potent antitumor activity in patients with ROS1-rearranged NSCLC.[9] Comparative data with other ROS1 inhibitors like Entrectinib and Repotrectinib are emerging.

Table 3: Efficacy of Crizotinib and Other Inhibitors in ROS1-Positive NSCLC

TreatmentMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Intracranial ORRClinical Trial/Data Source
Crizotinib 19.3 months72%55%PROFILE 1001[9][14]
Entrectinib 19.0 months77%55%Integrated analysis (STARTRK-1, STARTRK-2, ALKA-372-001)[15]
Repotrectinib 35.7 months79%89%TRIDENT-1[16]
Ceritinib 19.3 months67%25%Phase 2 Trial (NCT01964157)[15]
Lorlatinib (TKI-naïve) Not Reported62%Not ReportedPhase 1/2 Trial (NCT01970865)[15]

Experimental Protocols

PROFILE 1014: First-Line Crizotinib vs. Chemotherapy in ALK-Positive NSCLC
  • Study Design: A Phase 3, randomized, open-label, global clinical trial.[7]

  • Patient Population: Previously untreated patients with advanced non-squamous NSCLC with ALK rearrangement.

  • Intervention: Patients were randomized to receive either Crizotinib (250 mg orally twice daily) or standard platinum-based chemotherapy (Pemetrexed plus Cisplatin or Carboplatin) for up to six cycles.

  • Primary Endpoint: Progression-Free Survival (PFS).

  • Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety.

PROFILE 1007: Second-Line Crizotinib vs. Chemotherapy in ALK-Positive NSCLC
  • Study Design: A Phase 3, randomized, open-label clinical trial.[13]

  • Patient Population: Patients with ALK-positive lung cancer who had already been treated with one prior platinum-based chemotherapy regimen.

  • Intervention: Patients were randomized to receive either Crizotinib (250 mg orally twice daily) or standard chemotherapy with either Pemetrexed or Docetaxel.[13] Patients in the chemotherapy arm were permitted to cross over to the Crizotinib arm upon disease progression.[13]

  • Primary Endpoint: Progression-Free Survival (PFS).

  • Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and patient-reported outcomes.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathways targeted by Crizotinib and a typical workflow for a clinical trial evaluating a targeted therapy.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibits

Caption: ALK signaling pathway and the inhibitory action of Crizotinib.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein RAS_MAPK RAS/MAPK Pathway ROS1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway ROS1->PI3K_AKT STAT3 STAT3 Pathway ROS1->STAT3 VAV3 VAV3 Pathway ROS1->VAV3 Cell_Growth Cell Growth, Survival & Proliferation RAS_MAPK->Cell_Growth PI3K_AKT->Cell_Growth STAT3->Cell_Growth VAV3->Cell_Growth Crizotinib Crizotinib Crizotinib->ROS1 Inhibits

Caption: ROS1 signaling pathway and the inhibitory action of Crizotinib.

Clinical_Trial_Workflow Patient_Screening Patient Screening (ALK/ROS1 Positive NSCLC) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A Treatment Arm A (e.g., Crizotinib) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Chemotherapy) Randomization->Arm_B Treatment_Admin Treatment Administration Arm_A->Treatment_Admin Arm_B->Treatment_Admin Tumor_Assessment Tumor Assessment (e.g., RECIST criteria) Treatment_Admin->Tumor_Assessment Data_Analysis Data Analysis (PFS, ORR, OS) Tumor_Assessment->Data_Analysis Follow_Up Follow-Up Tumor_Assessment->Follow_Up Follow_Up->Data_Analysis

Caption: Generalized workflow for a randomized clinical trial.

References

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